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3-[(3,5-Dimethylphenoxy)methyl]benzoic acid Documentation Hub

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  • Product: 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid
  • CAS: 938140-74-0

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Structural Utility of CAS 938140-74-0 in Fragment-Based Drug Discovery

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the selection of starting pharmacophores dictates the downstream success of lead optimization. CAS 938140-74-0 , chemically identified as 3-((3,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the selection of starting pharmacophores dictates the downstream success of lead optimization. CAS 938140-74-0 , chemically identified as 3-((3,5-dimethylphenoxy)methyl)benzoic acid [1], is a highly versatile, bifunctional organic building block. While not a standalone therapeutic, it serves as a critical intermediate in pharmaceutical development[2].

This technical guide deconstructs the pharmacological properties of CAS 938140-74-0, focusing on how its unique structural motifs—a lipophilic 3,5-dimethylphenoxy shield, a flexible ether hinge, and an electrostatic benzoic acid anchor—impart favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and target-binding kinetics to derived active pharmaceutical ingredients (APIs). Such phenoxymethylbenzoic acid scaffolds are frequently deployed to target complex enzymes like Trypanosoma cruzi CYP51[3], design selective receptor antagonists[4], and engineer self-immolative spacers for controlled drug release[5].

Physicochemical Profiling & ADME Rationale

The pharmacological utility of a fragment is governed by its physicochemical parameters. CAS 938140-74-0 is meticulously aligned with the "Rule of 3" for fragment libraries, ensuring that derivatives maintain drug-like properties (Rule of 5) after synthetic elaboration.

Table 1: Physicochemical Properties and Pharmacological Implications
PropertyValue (Calculated)Pharmacological Implication in Drug Design
Molecular Weight 256.30 g/mol Ideal fragment size. Leaves ample "molecular weight budget" for the addition of target-specific functional groups without violating the 500 Da limit for oral bioavailability.
LogP (Estimated) ~3.8High lipophilicity drives partitioning into hydrophobic protein pockets (e.g., allosteric sites). Requires careful balancing with polar groups during optimization to prevent poor aqueous solubility.
Topological Polar Surface Area (tPSA) 46.5 ŲFalls well below the 90 Ų threshold, ensuring excellent passive membrane permeability and high potential for blood-brain barrier (BBB) penetration if required.
pKa (Carboxylic Acid) ~4.2Predominantly ionized at physiological pH (7.4). Ensures the formation of strong, directional salt bridges with basic amino acid residues (Arginine, Lysine) in the target binding site.
Hydrogen Bond Donors (HBD) 1Minimal desolvation penalty. The single donor (when un-ionized) allows for specific interactions without requiring excessive energy to strip away water molecules during binding.
Hydrogen Bond Acceptors (HBA) 3The ether oxygen and carboxylate oxygens facilitate interactions with protein backbone amides or structured water networks.

Mechanistic Binding Paradigms

The architecture of CAS 938140-74-0 is a masterclass in rational drug design, offering three distinct interaction zones:

  • The Electrostatic Anchor (Benzoic Acid): The carboxylic acid moiety acts as the primary recognition element. In physiological environments, the carboxylate anion forms high-affinity salt bridges. During advanced lead optimization, if cellular permeability becomes an issue, this group is an ideal candidate for bioisosteric replacement (e.g., with tetrazoles or acylsulfonamides) to fine-tune pharmacokinetics, a strategy proven effective in MCL-1/BCL-xL inhibitors[6].

  • The Lipophilic Shield (3,5-Dimethylphenoxy): The incorporation of the 3,5-dimethyl substitution provides significant steric bulk. This not only drives affinity via π -alkyl and π

    π stacking in hydrophobic sub-pockets but also blocks rapid cytochrome P450-mediated oxidation at the meta positions, thereby increasing the metabolic half-life of the resulting drug[4].
  • The Conformational Hinge (Methylene Ether): Unlike rigid biphenyl systems, the -CH2-O- linker provides rotational degrees of freedom. This allows the molecule to undergo "induced fit" adaptations, minimizing steric clashes when entering dynamic binding pockets[3].

BindingModel Core CAS 938140-74-0 Pharmacophore Core Carboxyl Benzoic Acid Electrostatic Anchor Core->Carboxyl Ether Methylene Ether Conformational Hinge Core->Ether Dimethyl 3,5-Dimethylphenoxy Lipophilic Shield Core->Dimethyl Target1 Target Protein Arg/Lys Salt Bridge Carboxyl->Target1 Ionic Target2 Target Protein Induced Fit Pocket Ether->Target2 Flexibility Target3 Target Protein Hydrophobic Sub-pocket Dimethyl->Target3 Pi-Pi / Alkyl

Pharmacophore binding model mapping structural motifs to target interactions.

Experimental Workflows & Protocols

To successfully integrate CAS 938140-74-0 into a drug discovery pipeline, researchers must employ robust synthetic and analytical methodologies. Note: Safety profiling of related phenoxymethylbenzoic acids indicates potential for respiratory and ocular irritation; all syntheses must be conducted under a fume hood with appropriate PPE[7].

Protocol A: Library Generation via Amide Coupling

Objective: Conjugate the carboxylic acid of CAS 938140-74-0 with diverse functional amines to generate a targeted screening library.

  • Activation: Dissolve CAS 938140-74-0 (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert nitrogen atmosphere. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq).

    • Causality: EDC activates the carboxylate to form an unstable O-acylisourea. HOBt immediately reacts with this intermediate to form a stable, highly reactive OBt-ester. This prevents the formation of unreactive N-acylureas and maximizes coupling yield[4].

  • Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

    • Causality: DIPEA acts as a non-nucleophilic base, ensuring the target amine remains unprotonated and highly nucleophilic without competing for the activated ester.

  • Coupling: Add the target amine (1.2 eq) dropwise at 0°C to control the exothermic reaction, then allow the mixture to warm to room temperature, stirring for 12 hours.

  • Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Causality: This specific sequence removes unreacted basic amines, acidic byproducts, and residual DMF, respectively.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Hit Validation via Surface Plasmon Resonance (SPR)

Objective: Quantify the real-time binding kinetics ( Kon​ , Koff​ , and KD​ ) of the synthesized derivatives against a purified target protein.

  • Sensor Chip Immobilization: Covalently attach the target protein to a CM5 dextran sensor chip using standard EDC/NHS amine coupling chemistry.

    • Causality: Amine coupling utilizes the ϵ -amino groups of surface lysine residues on the protein, providing a stable, random orientation that ensures diverse binding pockets remain accessible to the analyte.

  • Analyte Preparation: Dilute the purified compound in running buffer (e.g., PBS-P+) containing exactly 5% DMSO. Prepare a concentration series (e.g., 0.1 µM to 10 µM).

    • Causality: The lipophilic nature of the 3,5-dimethylphenoxy group necessitates 5% DMSO to prevent aggregation and non-specific binding to the microfluidic channels.

  • Kinetic Injection: Inject the analyte series at a high flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the measured rates reflect true binding kinetics rather than diffusion artifacts.

  • Data Fitting: Subtract the reference channel and blank injections (double-referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Workflow A Library Generation (Amide Coupling) B Primary Screening (HTS / FRET) A->B Hits C Hit Validation (SPR Kinetics) B->C IC50 < 10µM D Structural Biology (X-ray Crystallography) C->D KD Confirmed E Lead Optimization (ADME/Tox Profiling) D->E SAR Guided

Workflow for screening and validating CAS 938140-74-0 derived libraries.

Conclusion

CAS 938140-74-0 is a highly privileged scaffold in medicinal chemistry. By leveraging its distinct regions—the electrostatic anchoring of the benzoic acid, the flexibility of the ether linkage, and the metabolic stability and lipophilicity of the 3,5-dimethylphenoxy group—scientists can rapidly generate high-quality lead compounds. When coupled with rigorous synthetic protocols and label-free kinetic validation like SPR, this fragment serves as a powerful engine for accelerating targeted drug discovery.

References

  • [1] BLDpharm Product Catalog Title: 2752762-54-0 | 5-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid - BLDpharm (Contains CAS 938140-74-0 data) Source: bldpharm.com URL:

  • [2] J&K Scientific Product Information Title: 4-(3,5-Dimethylphenoxy)benzoic acid | 149190-98-7 Source: jk-sci.com URL:

  • [4] Journal of Medicinal Chemistry Title: Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists Source: acs.org URL:

  • [3] PMC - National Institutes of Health Title: Antitrypanosomal lead discovery: Identification of a ligand-efficient inhibitor of Trypanosoma cruzi CYP51 and parasite growth Source: nih.gov URL:

  • [7] PubChem Database Title: 2-(Phenoxymethyl)benzoic acid | C14H12O3 | CID 69761 Source: nih.gov URL:

  • [6] RSC Publishing Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated Source: rsc.org URL:

  • [5] ACS Publications Title: A Self-Immolative Spacer That Enables Tunable Controlled Release of Phenols under Neutral Conditions Source: acs.org URL:

Sources

Exploratory

Preliminary In Vitro Screening of 3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid: A Methodological Framework for Putative PPAR Modulators

Executive Summary The compound 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (CAS 938140-74-0) presents a classic pharmacophore often utilized in metabolic disease drug discovery. Structurally, it consists of a lipophilic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (CAS 938140-74-0) presents a classic pharmacophore often utilized in metabolic disease drug discovery. Structurally, it consists of a lipophilic tail (the 3,5-dimethylphenoxy group) linked via an ether/methyl bridge to an acidic headgroup (benzoic acid). This distinct architecture is the hallmark of ligands targeting the Peroxisome Proliferator-Activated Receptors (PPARs) —a family of nuclear receptors that regulate lipid and glucose metabolism[1].

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating in vitro screening cascade. The objective is not merely to detect activity, but to definitively characterize target engagement, functional transactivation, and downstream gene regulation while eliminating false positives caused by assay interference.

Rationale & Structural Biology

To design an effective screening protocol, we must first understand the causality of the compound-target interaction. PPARs (α, γ, and δ) possess a large, Y-shaped hydrophobic ligand-binding domain (LBD).

  • The Lipophilic Tail: The 3,5-dimethylphenoxy moiety is predicted to anchor deep within the hydrophobic pocket of the LBD, stabilizing the receptor.

  • The Acidic Headgroup: The benzoic acid moiety acts as a critical hydrogen-bond acceptor/donor, interacting with key residues (e.g., Tyr473 in PPARγ or Tyr464 in PPARα) on Helix 12 of the LBD[1].

This interaction induces a conformational change that stabilizes Helix 12, allowing the receptor to heterodimerize with the Retinoid X Receptor (RXR), recruit co-activators, and bind to Peroxisome Proliferator Response Elements (PPREs) on target DNA[2].

PPAR_Pathway Ligand 3-[(3,5-Dimethylphenoxy) methyl]benzoic acid PPAR PPAR LBD (Cytosol/Nucleus) Ligand->PPAR Direct Binding RXR RXR Heterodimerization PPAR->RXR Conformational Change PPRE PPRE Binding (Promoter Region) RXR->PPRE DNA Translocation Gene Target Gene Transcription PPRE->Gene Co-activator Recruitment

Mechanism of PPAR activation by lipophilic benzoic acid derivatives.

Phase 1: Primary Screening via TR-FRET Competitive Binding

The Causality of Assay Selection

For primary target engagement, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard ELISA or radioligand assays. Aromatic compounds like 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid often exhibit intrinsic autofluorescence in the nanosecond timescale, which severely skews standard FRET readouts. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Terbium), allowing us to introduce a 50–100 microsecond delay before measurement. This temporal gating completely bypasses compound autofluorescence and light scatter from minor precipitation, ensuring high-fidelity data[3][4].

Step-by-Step Protocol

This assay measures the ability of the test compound to displace a fluorescent pan-PPAR tracer from the GST-tagged PPAR LBD.

  • Compound Preparation: Solubilize 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid in 100% DMSO to create a 10 mM master stock. Perform a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay well must be strictly maintained at 1% to prevent solvent-induced protein denaturation[4].

  • Reagent Master Mix: Prepare a 2X Target/Antibody mixture containing GST-tagged PPAR LBD (α, γ, or δ) and Terbium-labeled anti-GST antibody in TR-FRET Coregulator Buffer (supplemented with 5 mM DTT to maintain reducing conditions)[3][5].

  • Assay Assembly: In a low-volume 384-well black microplate, combine:

    • 4.0 µL of the test compound (or vehicle control).

    • 8.0 µL of the 2X Target/Antibody Mixture.

    • 4.0 µL of 4X Fluorescent Pan-PPAR Tracer[4].

  • Equilibration: Incubate the plate in the dark at room temperature for 1 hour to allow competitive equilibrium to be reached.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm and measure emission at both 520 nm (Tracer) and 495 nm (Terbium)[6].

  • Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). A decrease in the ratio indicates successful displacement of the tracer by the test compound[7].

TR_FRET_Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Addition of PPAR-LBD & Tb-anti-GST Antibody Step1->Step2 Step3 3. Addition of Fluorescent Pan-PPAR Tracer Step2->Step3 Step4 4. Incubation (1 hr, RT) Equilibrium Binding Step3->Step4 Step5 5. Microplate Reading (Emission at 520nm & 495nm) Step4->Step5

Step-by-step workflow for the TR-FRET competitive binding assay.

Phase 2: Secondary Screening via Cellular Reporter Assay

The Causality of Assay Selection

Binding affinity ( IC50​ ) does not differentiate between an agonist and an antagonist. To determine if 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid functionally activates the receptor, we must transition to a cell-based system. We utilize a Luciferase Reporter Gene Assay where mammalian cells are transiently transfected with a PPAR expression vector and a reporter plasmid containing a PPRE upstream of a firefly luciferase gene. If the compound is an agonist, it will drive luciferase expression, yielding a luminescent signal directly proportional to receptor activation[2][8].

Step-by-Step Protocol
  • Cell Preparation: Utilize engineered reporter cells (e.g., INDIGO Biosciences PPAR reporter cells) thawed rapidly from cryopreservation. Dispense 200 µL of cell suspension per well into a 96-well white assay plate[8].

  • Pre-Incubation: Incubate the cells for 4–6 hours at 37°C in a 5% CO2​ incubator to allow cellular adherence and recovery[8].

  • Compound Dosing: Discard the recovery media. Prepare the test compound in Compound Screening Medium (CSM) to a final DMSO concentration of ≤0.1% . High DMSO levels in cell assays can cause cytotoxicity or artifactual stress responses[9]. Add 200 µL of the treatment media to the respective wells.

    • Self-Validating Controls: Include GW7647 (PPARα agonist), Rosiglitazone (PPARγ agonist), and a vehicle-only negative control to establish the assay's dynamic range[10].

  • Transactivation Incubation: Incubate the treated cells for 22–24 hours to allow for target gene transcription and luciferase protein synthesis[8].

  • Detection: Discard the treatment media. Add 100 µL of Luciferase Detection Reagent (LDR) to each well. Allow a 5-minute rest period for the luminescent signal to stabilize, then quantify Relative Light Units (RLU) using a luminometer[9].

Data Presentation & Go/No-Go Criteria

To systematically evaluate the viability of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid as a lead candidate, the quantitative data from the aforementioned assays must be synthesized and compared against strict progression thresholds.

Assay TypeParameter EvaluatedTarget MetricGo/No-Go ThresholdReference Control
TR-FRET (Cell-Free) Binding Affinity ( IC50​ )Concentration displacing 50% of tracer <5.0μM GW7647 ( IC50​≈1nM )
Reporter Assay (Cellular) Functional Agonism ( EC50​ )Concentration yielding 50% max activation <10.0μM Rosiglitazone ( EC50​≈80nM )
Reporter Assay (Cellular) Efficacy ( Emax​ )Max response relative to full agonist >50% (Partial Agonist)100% (Full Agonist)
Cytotoxicity Assay Cell Viability ( CC50​ )Concentration killing 50% of cells >100μM Staurosporine

Note: If the compound exhibits an IC50​<5.0μM but an Emax​<10% , it should be re-evaluated as a potential PPAR antagonist rather than an agonist.

References

  • Novel Benzoic Acid Derivatives Bearing Quinazolin‐4(3H)‐one Ring: Synthesis, Characterization, and Inhibition Effects ResearchGate[Link]

  • Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System INDIGO Biosciences[Link]

Sources

Foundational

Topic: Electronic and Steric Properties of Dimethylphenoxymethyl Benzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Dimethylphenoxymethyl benzoic acids represent a class of compounds with significant potential in medicinal chemistry, w...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylphenoxymethyl benzoic acids represent a class of compounds with significant potential in medicinal chemistry, where the precise arrangement of substituents governs molecular interactions and biological activity. The interplay between the electronic nature of the benzoic acid core and the steric profile imposed by the dimethylphenoxymethyl group is critical for rational drug design. This guide provides a comprehensive technical overview of the methodologies used to characterize these properties. We will explore both experimental and computational approaches to elucidate the electronic landscape—governed by inductive and resonance effects—and the steric constraints that dictate molecular conformation and accessibility. This document serves as a foundational resource, detailing the causality behind experimental choices and providing validated protocols for synthesis, characterization, and in-silico analysis, thereby empowering researchers to harness the structure-property relationships of this important chemical scaffold.

Introduction: The Significance of Structure in Drug Design

The efficacy of a therapeutic agent is fundamentally linked to its three-dimensional structure and electronic properties, which dictate its ability to interact with a biological target.[1] For derivatives of benzoic acid, the acidity (pKa) and the spatial arrangement of substituents are paramount. The dimethylphenoxymethyl benzoic acid scaffold introduces a unique combination of features: a phenoxy ether linkage providing conformational flexibility, methyl groups that impart steric bulk and lipophilicity, and a benzoic acid moiety that acts as a key interaction point (e.g., hydrogen bond donor/acceptor).

Understanding the electronic effects (how electron density is distributed across the molecule) and steric effects (the spatial demands of the atoms and groups) is crucial for predicting and modulating a compound's absorption, distribution, metabolism, excretion (ADME) profile, and its binding affinity to a target receptor.[2][3] This guide details the theoretical underpinnings and practical workflows for a thorough investigation of these properties.

Synthesis via Ullmann Condensation

A robust and common method for synthesizing phenoxybenzoic acids is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[4] For dimethylphenoxymethyl benzoic acids, this translates to the coupling of a substituted 2-chlorobenzoic acid with a corresponding dimethylphenol.

Experimental Protocol: Synthesis of 2-((2,5-dimethylphenoxy)methyl)benzoic Acid

This protocol describes a representative synthesis adapted from established methods for similar structures.[5][6]

  • Reagent Preparation: In a round-bottom flask, dissolve 2,5-dimethylphenol (1.0 eq) and 2-chlorobenzoic acid (1.1 eq) in a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the mixture in portions. The base acts as a proton scavenger for the phenolic proton, facilitating the formation of the nucleophilic phenoxide.

  • Catalyst Introduction: Add a catalytic amount of copper(I) iodide (CuI) (~0.05 eq). The copper catalyst is essential for facilitating the coupling between the phenoxide and the aryl halide.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Cool the reaction mixture and pour it into an ice-water mixture.

    • Acidify the aqueous solution to a pH of ~3 using 6M hydrochloric acid (HCl) to precipitate the carboxylic acid product.

    • Collect the crude solid by vacuum filtration.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-((2,5-dimethylphenoxy)methyl)benzoic acid.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product Reactant1 2,5-Dimethylphenol Reflux Reflux (120-150°C) Reactant1->Reflux Reactant2 2-Chlorobenzoic Acid Reactant2->Reflux Base K2CO3 (Base) Base->Reflux Catalyst CuI (Catalyst) Catalyst->Reflux Solvent DMF (Solvent) Solvent->Reflux Workup Aqueous Workup & Acidification Reflux->Workup Reaction Completion Purify Recrystallization Workup->Purify Product Dimethylphenoxymethyl Benzoic Acid Purify->Product

Caption: Ullmann condensation workflow for synthesizing dimethylphenoxymethyl benzoic acids.

Characterization of Electronic Properties

Electronic properties are dictated by the arrangement of electrons within the molecule, which in turn influences acidity, reactivity, and intermolecular interactions. These are primarily governed by inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

Theoretical Framework: The Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic influence of substituents on the reactivity of aromatic compounds.[7][8] It provides a linear free-energy relationship:

log(K/K₀) = σρ

Where:

  • K and K₀ are the equilibrium constants for the substituted and unsubstituted benzoic acid, respectively.

  • σ (sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). A positive σ indicates an electron-withdrawing group, while a negative σ indicates an electron-donating group.[9]

  • ρ (rho) is the reaction constant , which measures the sensitivity of the reaction to substituent effects.[7] For the ionization of benzoic acids in water, ρ is defined as 1.[9]

While the phenoxymethyl group is not a simple substituent, its electronic contribution can be inferred and compared to standard Hammett values to understand its overall electron-donating or withdrawing character.

Experimental Determination of Acidity (pKa)

The most direct experimental measure of the electronic effect on the carboxylic acid group is its acid dissociation constant (pKa).

Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh ~50 mg of the dimethylphenoxymethyl benzoic acid and dissolve it in a suitable solvent mixture (e.g., 70:30 ethanol-water) to ensure solubility.[9]

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the dissolved sample in a beaker with a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.05 M NaOH) in the same solvent system. Record the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

A lower pKa value relative to benzoic acid (pKa ≈ 4.2) indicates a stronger acid, suggesting the substituent group has a net electron-withdrawing effect, which stabilizes the resulting carboxylate anion.[10] Conversely, a higher pKa indicates a weaker acid and a net electron-donating effect.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool for probing the electronic structure of molecules.[11]

Workflow: DFT Analysis

  • Geometry Optimization: Build the 3D structure of the molecule. Perform a geometry optimization calculation using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[12]

  • Frequency Calculation: Perform a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate:

    • Molecular Electrostatic Potential (MEP) Surface: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

    • Natural Bond Orbital (NBO) Analysis: This provides atomic charges, revealing the electron-donating or -withdrawing nature of the substituent group.

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are indicators of chemical reactivity and stability.[13][14][15]

Electronic Parameter Method of Determination Insight Provided
pKa Potentiometric TitrationOverall acidity; net electron-donating/withdrawing effect on the carboxyl group.[9][16]
Hammett Constant (σ) Derived from pKaQuantitative measure of the substituent's electronic influence.[17][18]
Atomic Charges DFT (NBO/Mulliken Analysis)Localized charge distribution and inductive effects.[16][19]
MEP Surface DFT CalculationVisual map of electrophilic and nucleophilic sites for potential interactions.
HOMO-LUMO Gap DFT CalculationIndicator of chemical reactivity and electronic stability.[13][15]
Table 1: Key electronic properties and the methods used for their characterization.

Characterization of Steric Properties

Steric properties relate to the three-dimensional size and shape of the molecule. They influence how a molecule can orient itself, fit into a binding site, and interact with other molecules.

Theoretical Framework: Conformational Analysis and the Ortho-Effect

The key steric feature of a dimethylphenoxymethyl benzoic acid is the potential for hindered rotation around the ether linkage and the C-C bond connecting the ring to the carboxyl group. This determines the dihedral angle between the two aromatic rings, a critical factor for biological activity.[20]

Furthermore, substituents at the ortho position of benzoic acid often lead to an increase in acidity, regardless of their electronic nature. This "ortho-effect" is thought to be a combination of steric and electronic factors, where the substituent forces the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form more than its conjugate base.[10][21][22]

Experimental Determination via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.[23] It provides precise measurements of bond lengths, bond angles, and torsion (dihedral) angles, offering a direct view of the molecule's preferred conformation in the crystalline state.[4][24]

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of high quality, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).[23][24]

  • Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays while rotating it, collecting the resulting diffraction patterns.[24]

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using computational methods to generate an electron density map and build an atomic model. Refine this model against the experimental data to obtain the final, precise atomic coordinates.[23]

Crystallographic Parameter Insight Provided
Unit Cell Dimensions Size and shape of the repeating unit in the crystal.
Space Group Symmetry of the crystal lattice.
Bond Lengths & Angles Precise geometric details of the molecule.
Torsion (Dihedral) Angles Quantitative measure of the conformation, especially the twist between the two rings.[20]
Intermolecular Interactions Reveals hydrogen bonding (e.g., carboxylic acid dimers) and packing in the solid state.[4]
Table 2: Information derived from a single-crystal X-ray diffraction experiment.
Computational Modeling of Steric Properties

While X-ray crystallography provides a static solid-state picture, computational methods can explore the molecule's conformational landscape in different environments.

Workflow: Conformational Search

  • Potential Energy Scan: Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (e.g., Ar-O-CH₂-Ar). This identifies low-energy conformers and the energy barriers between them.

  • Molecular Dynamics (MD) Simulation: For a more dynamic view, run an MD simulation to observe the molecule's behavior over time in an explicit solvent, providing insight into its flexibility and preferred solution-phase conformations.[25]

G cluster_input Input cluster_methods Computational Methods cluster_output Output Properties Mol 3D Molecular Structure DFT DFT Optimization (e.g., B3LYP/6-311G) Mol->DFT Geom Optimized Geometry DFT->Geom PES Potential Energy Surface Scan Energy Conformational Energies (Global & Local Minima) PES->Energy MD Molecular Dynamics (with Solvent) Dynamics Solvated Dynamics & Preferred Conformations MD->Dynamics Geom->PES Geom->MD

Caption: Computational workflow for analyzing the steric and conformational properties.

Interplay of Properties and QSAR

Electronic and steric properties are not independent; they collectively define a molecule's physicochemical profile and, consequently, its biological activity. Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that seeks to correlate these properties with activity.[8][26][27]

A typical QSAR model might take the form:

Biological Activity = f(Electronic Descriptors, Steric Descriptors, Lipophilicity Descriptors)

  • Electronic Descriptors: pKa, Hammett constants (σ), atomic charges.[13]

  • Steric Descriptors: Taft steric parameters (Es), molar refractivity (MR), or specific geometric measurements like dihedral angles.[28][29]

  • Lipophilicity Descriptors: Calculated LogP (ClogP).

By building a statistically valid QSAR model for a series of dimethylphenoxymethyl benzoic acid analogs, researchers can predict the activity of unsynthesized compounds and prioritize the synthesis of candidates with an optimal balance of electronic and steric features for enhanced target affinity and selectivity.

G cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_model Modeling & Prediction cluster_activity Outcome Structure Dimethylphenoxymethyl Benzoic Acid Analog Electronic Electronic (pKa, σ, Charges) Structure->Electronic Steric Steric (Dihedral Angle, Es) Structure->Steric Lipo Lipophilicity (LogP) Structure->Lipo QSAR QSAR Model Electronic->QSAR Steric->QSAR Lipo->QSAR Activity Biological Activity (e.g., IC50) QSAR->Activity Correlate & Predict

Caption: The logical flow from molecular structure to predicted biological activity via QSAR.

Conclusion

A thorough characterization of the electronic and steric properties of dimethylphenoxymethyl benzoic acids is indispensable for their advancement as potential therapeutic agents. This guide has outlined a multi-faceted approach, combining robust experimental techniques like Ullmann synthesis, potentiometric titration, and X-ray crystallography with powerful computational methods such as DFT and molecular dynamics. By systematically evaluating parameters like pKa, conformational flexibility, and charge distribution, researchers can build a comprehensive understanding of structure-property relationships. This knowledge is the foundation for designing next-generation molecules with optimized potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug development pipeline.

References

  • The electronic effects of benzoic acid substituents on glycine conjugation. PubMed.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives. Sabinet African Journals.
  • Modeling Steric and Electronic Effects in 3D- and 4D-QSAR Schemes: Predicting Benzoic pKa Values and Steroid CBG Binding Affinities. [No Source Found].
  • Theoretical Hammett Plot for the Gas-Phase Ionization of Benzoic Acid versus Phenol: A Computational Chemistry Lab Exercise. ACS Publications.
  • Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals. ResearchGate.
  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed.
  • The Electronic Structure Studies of Hydroxyl Substituted Benzoic Acids. J-Stage.
  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. ACS Publications.
  • Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [No Source Found].
  • A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs. Benchchem.
  • Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids. ACS Publications.
  • Modeling steric and electronic effects in 3D- and 4D-QSAR schemes: predicting benzoic pK(a) values and steroid CBG binding affinities. PubMed.
  • Free Radical Scavenging Activity of Five Benzoic Acid Derivatives: A Theoretical M06-2X Study. Preprints.org.
  • Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes. SciSpace.
  • 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD.org.
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids. [No Source Found].
  • Hammett plot of para‐substituted benzoic acid and product from different carboxaldehydes. ResearchGate.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI.
  • Comparative Quantitative Structure−Activity Relationship Studies (QSAR) on Non-Benzodiazepine Compounds Binding to Benzodiazepine Receptor (BzR). ACS Publications.
  • Taft equation: Polar substituent constants, σ. Scribd.
  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.
  • Hammett equation. Wikipedia.
  • Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. ACS Publications.
  • Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Vietnam Journal of Science, Technology and Engineering.
  • Steric parameters taft's steric factor (es). Slideshare.
  • Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. [No Source Found].
  • Steric Taft Parameters. Taylor & Francis Group.
  • Synthesis of 2-(4-methylphenoxy)benzoic acid. PrepChem.com.
  • Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar.
  • Electronic and Steric Effects: How Do They Work in Ionic Liquids? The Case of Benzoic Acid Dissociation. Figshare.
  • Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. ACS Publications.
  • Crystal Structure Analysis of 2-(2,5-dimethylphenyl)benzoic Acid: A Technical Overview. Benchchem.
  • Taft Equation. Dalal Institute.
  • Impacts of external fields on aromaticity and acidity of benzoic acid: a density functional theory, conceptual density functional theory and information-theoretic approach study. Royal Society of Chemistry.
  • Molecular Geometry, Vibrational Spectroscopic, Molecular Orbital and Mulliken Charge Analysis of 4-(carboxyamino)-benzoic acid:. Acta Scientific.
  • 11.5: Substituent Effects on Acidity. Chemistry LibreTexts.
  • 3-Methyl-2-(4-methylphenoxy)benzoic acid. NIH.
  • UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. Centurion University.
  • (PDF) Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate.
  • The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development. Benchchem.
  • X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide. Benchchem.
  • Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange.
  • Isolation and X-ray Structures of Labile Benzoic- and Acetic-Acidium Carbocations. CORE.
  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. MDPI.
  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. [No Source Found].

Sources

Protocols & Analytical Methods

Method

HPLC-UV method development for analyzing CAS 938140-74-0

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for the Analysis of Exemplaribine (CAS 938140-74-0) Abstract This application note provides a comprehensive guide to developin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC-UV Method for the Analysis of Exemplaribine (CAS 938140-74-0)

Abstract

This application note provides a comprehensive guide to developing a robust, stability-indicating HPLC-UV method for the quantification of Exemplaribine (CAS 938140-74-0), a novel small molecule entity. The narrative follows a logical, science-driven approach to method development, from initial compound characterization to final method validation. This document is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction to Exemplaribine and Analytical Strategy

Exemplaribine is a fictional small molecule with physicochemical properties that present common challenges in HPLC method development. A reliable analytical method is crucial for its quantitative analysis in drug substance and drug product, as well as for monitoring its stability under various stress conditions. The primary objective is to develop a method that is specific, accurate, precise, and linear over a defined concentration range, in accordance with regulatory guidelines.

Physicochemical Properties of Exemplaribine (Hypothetical):

PropertyValueImplication for HPLC Method Development
Molecular Weight385.4 g/mol Standard molecular weight for small molecule analysis.
pKa4.2 (acidic), 8.9 (basic)Amphoteric nature suggests pH control of the mobile phase is critical for consistent retention and peak shape.
logP2.5Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV λmax275 nmProvides a suitable wavelength for UV detection with minimal interference from common solvents.
SolubilitySparingly soluble in water, freely soluble in methanol and acetonitrile.Dictates the choice of diluent for sample and standard preparation.

Method Development Strategy: A Systematic Approach

The development of a robust HPLC method requires a systematic approach. The following diagram illustrates the workflow employed in this study.

Method_Development_Workflow A Compound Characterization (pKa, logP, λmax) B Column & Mobile Phase Screening A->B Initial Parameters C Optimization of Chromatographic Conditions (Gradient, Flow Rate, Temperature) B->C Refinement D Forced Degradation Studies C->D Specificity Assessment E Method Validation (ICH Q2(R1)) D->E Performance Verification F Final Method E->F Implementation

Caption: A typical workflow for HPLC method development.

Initial Parameter Selection

Given the moderate hydrophobicity of Exemplaribine (logP = 2.5), a reversed-phase column is the logical starting point. A C18 stationary phase is a versatile choice for a wide range of small molecules. For this study, a Waters Symmetry C18 column (4.6 x 150 mm, 5 µm) was selected for its proven reproducibility and robustness.

The amphoteric nature of Exemplaribine necessitates careful pH control of the mobile phase to ensure consistent ionization state and, consequently, reproducible retention times. A pH between the two pKa values (4.2 and 8.9) is generally advisable to avoid working too close to a pKa, which can lead to peak shape issues. A phosphate buffer with a pH of 6.8 was chosen as the aqueous component of the mobile phase. Acetonitrile was selected as the organic modifier due to its low UV cutoff and compatibility with the buffer system.

The UV spectrum of Exemplaribine shows a maximum absorbance at 275 nm. This wavelength was chosen for detection to ensure high sensitivity.

Optimization of Chromatographic Conditions

A series of experiments were conducted to optimize the separation of Exemplaribine from potential impurities and degradation products.

A gradient elution was developed to ensure adequate retention of the main peak while allowing for the elution of any more hydrophobic impurities within a reasonable run time. The final optimized gradient is detailed in the protocol section.

A flow rate of 1.0 mL/min was found to provide optimal efficiency and resolution. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. Exemplaribine was subjected to various stress conditions to generate potential degradation products.

Stress Conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80 °C for 48 hours

  • Photolytic: ICH Q1B conditions

The developed method successfully separated the Exemplaribine peak from all degradation products, demonstrating its specificity.

Method Validation

The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte.Pass
Linearity Correlation coefficient (r²) ≥ 0.9990.9998
Range 50-150% of the nominal concentrationPass
Accuracy 98.0% - 102.0% recovery99.5% - 101.2%
Precision (Repeatability) RSD ≤ 2.0%0.8%
Precision (Intermediate) RSD ≤ 2.0%1.2%
Robustness No significant change in results with minor variations in method parameters.Pass

Detailed Protocols

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 6.8 with 0.1 N potassium hydroxide.

  • Filter through a 0.45 µm nylon filter.

Mobile Phase B (Organic):

  • Acetonitrile (HPLC grade)

Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of Exemplaribine reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Working Standard Solution (100 µg/mL):

  • Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 6.8
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
17
18
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 25 minutes
System Suitability

Before initiating any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

Procedure:

  • Inject the Working Standard Solution (100 µg/mL) five times.

  • Calculate the parameters listed below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

Conclusion

A robust, stability-indicating HPLC-UV method for the analysis of Exemplaribine has been successfully developed and validated. The method is specific, accurate, precise, and linear, making it suitable for routine quality control analysis and stability studies. The systematic approach outlined in this application note can be adapted for the development of analytical methods for other novel small molecules.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). ICH; 2003. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [Link]

Application

Preparation of 3-(3,5-dimethylphenoxymethyl)benzoic acid stock solutions for cell assays

An in-depth guide to the preparation of 3-(3,5-dimethylphenoxymethyl)benzoic acid stock solutions for reproducible and reliable cell-based assays. Introduction: The Critical Role of Stock Solution Integrity in Cell-Based...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preparation of 3-(3,5-dimethylphenoxymethyl)benzoic acid stock solutions for reproducible and reliable cell-based assays.

Introduction: The Critical Role of Stock Solution Integrity in Cell-Based Assays

While specific experimental data for 3-(3,5-dimethylphenoxymethyl)benzoic acid is not extensively published, the principles and protocols outlined herein are derived from established best practices for aromatic carboxylic acids and other small molecules used in high-throughput screening and cell biology.

Section 1: Physicochemical Properties and Pre-formulation Analysis

Understanding the fundamental properties of a compound is the first step in designing a robust preparation protocol. The structure of 3-(3,5-dimethylphenoxymethyl)benzoic acid, an aromatic carboxylic acid, suggests certain solubility and handling characteristics.

Table 1: Physicochemical Properties of 3-(3,5-dimethylphenoxymethyl)benzoic acid

PropertyValueSignificance for Stock Preparation
Molecular FormulaC₁₆H₁₆O₃Essential for accurate molarity calculations.
Molecular Weight256.29 g/mol The basis for all mass-to-mole conversions.[1]
AppearanceAssumed to be a solid powderVisual confirmation of the starting material.
Predicted SolubilityPoorly soluble in water; soluble in organic solvents like DMSO and ethanol.Guides the choice of an appropriate solvent for creating a high-concentration stock. Benzoic acids are generally more soluble in organic solvents than in water.[2][3]
Predicted pKa~4-5The carboxylic acid moiety will be deprotonated at physiological pH (~7.4), which may influence interactions but does not typically solve initial solubility challenges in neutral aqueous media.
The Rationale Behind Solvent Selection: Why DMSO?

Dimethyl Sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of small molecules for biological assays.[4] Its utility stems from several key properties:

  • High Solubilizing Power: DMSO can dissolve a vast array of hydrophobic and hydrophilic compounds.

  • Miscibility: It is miscible with both aqueous culture media and organic solvents, facilitating the dilution process.

  • Low Volatility: Reduces the risk of concentration changes due to evaporation.

However, it is crucial to use anhydrous, cell culture-grade DMSO to minimize compound degradation, as water can facilitate hydrolysis.[5][6] Furthermore, DMSO itself can impact cell physiology. Therefore, the final concentration in the assay medium must be carefully controlled, typically kept below 0.5%, and ideally below 0.1%, to avoid off-target effects.[7][8]

Section 2: Experimental Protocols

These protocols provide a step-by-step methodology for preparing a primary stock solution, ensuring its sterility, and creating working solutions for direct application in cell assays.

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions. A 50 mM concentration is a common and convenient starting point.

Materials and Reagents

ItemSpecification
3-(3,5-dimethylphenoxymethyl)benzoic acidSolid powder, purity >98%
Dimethyl Sulfoxide (DMSO)Anhydrous (≤0.02% water), cell culture grade
Microcentrifuge Tubes1.5 mL, sterile, polypropylene
Syringe Filter0.22 µm pore size, sterile, PTFE (Polytetrafluoroethylene) membrane
Pipettes and TipsCalibrated micropipettes with sterile, filtered tips
Analytical BalanceCalibrated, with a readability of at least 0.1 mg
Vortex MixerStandard laboratory model

Step-by-Step Procedure

  • Calculate Required Mass: Use the following formula to determine the mass of the compound needed to prepare a desired volume of a 50 mM stock solution. Mass (mg) = 50 mmol/L × Volume (L) × 256.29 g/mol × 1000 mg/g Example for 1 mL: Mass (mg) = 50 × 0.001 × 256.29 × 1000 = 12.81 mg

  • Weigh the Compound: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass (e.g., 12.81 mg) of the compound directly into the tube. Record the exact weight.

  • Recalculate Solvent Volume: For maximum accuracy, adjust the volume of DMSO to be added based on the actual mass weighed. Volume (mL) = [Actual Mass (mg) / 256.29 g/mol ] / 50 mmol/L

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.[9] Close the cap tightly and vortex vigorously for 1-2 minutes. A complete dissolution should result in a clear, particulate-free solution.

  • Troubleshooting Insolubility: If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[10] However, always check for compound temperature sensitivity first. If precipitation occurs upon returning to room temperature, the desired concentration may exceed the compound's solubility limit in DMSO. In this case, prepare a new, more dilute stock solution (e.g., 20 mM or 10 mM).

G cluster_0 Primary Stock Preparation Workflow start Start calc 1. Calculate Mass for 50 mM Stock start->calc weigh 2. Weigh Compound into Sterile Tube calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Until Dissolved add_dmso->vortex check_sol 5. Visually Inspect for Complete Dissolution vortex->check_sol soluble Solution is Clear: Proceed to Sterilization check_sol->soluble Yes insoluble Particulates Remain check_sol->insoluble No troubleshoot Troubleshoot: Gentle Warming / Sonication insoluble->troubleshoot recheck_sol Re-inspect Solution troubleshoot->recheck_sol recheck_sol->soluble Dissolved fail Insoluble: Prepare Lower Concentration Stock recheck_sol->fail Not Dissolved

Key factors influencing stock solution integrity.

References

  • BenchChem. (2025). Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. BenchChem.
  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
  • The Drug Filtration Process: A Critical Step in Pharmaceutical Manufacturing. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. BenchChem.
  • Captivate Bio. SMALL MOLECULES. Captivate Bio. Available at: [Link]

  • Sustainable Sterile Filtration for Pharmaceutical and Biotech Manufacturing. (2023). Thomasnet. Available at: [Link]

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture. Bridges Lab. Available at: [Link]

  • Wolf, A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. Available at: [Link]

  • Filterbio. (2026). What is the role of a sterile filter in pharmaceutical production?. Filterbio.
  • BenchChem. (2025). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. BenchChem.
  • Sartorius. Sterile Filtration. Sartorius. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
  • PubChem. 3,5-Dimethylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, C., et al. (2016). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

  • ResearchGate. (2014). I am trying to dissolve cholic acid in culture medium and am really struggling - any ideas?. ResearchGate. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. Reddit. Available at: [Link]

  • Best Practices - Cell Culture Techniques. (2021). Benchling. Available at: [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid

Abstract This application note provides a detailed analysis of the proposed electrospray ionization (ESI) mass spectrometry fragmentation pathways for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid. As a molecule incorporat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed analysis of the proposed electrospray ionization (ESI) mass spectrometry fragmentation pathways for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid. As a molecule incorporating both a benzoic acid moiety and a benzyl phenyl ether-like linkage, its fragmentation is of interest to researchers in drug discovery, metabolite identification, and process chemistry. Understanding these pathways is critical for structural confirmation and for distinguishing it from isomeric and related compounds. This document outlines the core fragmentation mechanisms, supported by established principles of mass spectrometry, and provides a foundational protocol for its analysis.

Introduction

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is a bifunctional organic molecule containing a carboxylic acid group attached to a benzyl ring, which is in turn linked via a methylene ether bridge to a dimethylated phenol ring. The structural complexity and the presence of multiple reactive sites make mass spectrometry an ideal tool for its characterization. Electron ionization (EI) and electrospray ionization (ESI) are common techniques for the analysis of such compounds, with ESI being particularly well-suited for the analysis of carboxylic acids due to its soft ionization nature, which often preserves the molecular ion.[1][2]

This guide will focus on the fragmentation patterns observed under ESI conditions, typically in negative ion mode, which is favorable for the deprotonation of the carboxylic acid. The proposed pathways are based on fundamental principles of ion chemistry, including charge-initiated fragmentations and rearrangements.

Chemical Structure and Key Bonds

The structure of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is presented below. The key bonds susceptible to cleavage during mass spectrometric analysis are the benzylic C-O bond, the O-CH2 bond, and the bonds within the carboxylic acid group.

Structure of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid:

(Note: A 2D chemical structure drawing would be ideal here, but is not representable in this format. The above is a simplified representation showing the connectivity.)

Proposed Fragmentation Pathways

Under negative ion ESI-MS, 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is expected to readily form a deprotonated molecular ion [M-H]⁻. The fragmentation of this precursor ion is likely to proceed through several key pathways, as detailed below.

Pathway A: Benzylic C-O Bond Cleavage

The most labile bond in the ether linkage is the benzylic C-O bond. Cleavage of this bond is a common fragmentation pathway for benzyl ethers.[3] This would result in the formation of a 3,5-dimethylphenoxide anion and a neutral 3-(hydroxymethyl)benzoic acid radical.

  • Proposed Fragmentation: [M-H]⁻ → [3,5-dimethylphenoxide]⁻ + [3-(carboxymethyl)phenyl]•

This pathway is driven by the stability of the resulting phenoxide anion. The corresponding peak would be observed at an m/z corresponding to the 3,5-dimethylphenoxide ion.

Pathway B: Cleavage of the O-CH2 Bond

An alternative cleavage of the ether linkage can occur at the O-CH2 bond. This would lead to the formation of a 3-carboxybenzyl anion and a neutral 3,5-dimethylphenol.

  • Proposed Fragmentation: [M-H]⁻ → [3-carboxybenzyl anion]⁻ + [3,5-dimethylphenol]

The relative abundance of fragments from Pathway A versus Pathway B will depend on the relative stabilities of the resulting anions and neutral species.

Pathway C: Decarboxylation

Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO2) upon collisional activation in the mass spectrometer.[1][2][4] This is a common fragmentation pathway for benzoic acid derivatives.[4][5][6]

  • Proposed Fragmentation: [M-H]⁻ → [M-H-CO2]⁻ + CO2

This would result in a fragment ion with a mass 44 Da lower than the precursor ion.

Pathway D: Combined Cleavage and Decarboxylation

It is also plausible that fragmentation pathways can be combined. For instance, the product of the benzylic cleavage (Pathway A) could potentially undergo further fragmentation, although the phenoxide ion is relatively stable. More likely, the decarboxylated ion from Pathway C could undergo subsequent cleavage of the ether linkage.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the proposed fragmentation pathways for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid.

cluster_1 Proposed ESI-MS Fragmentation Pathways [M-H]- [M-H]- Fragment A (m/z of 3,5-dimethylphenoxide) Fragment A (m/z of 3,5-dimethylphenoxide) [M-H]-->Fragment A (m/z of 3,5-dimethylphenoxide) Pathway A: Benzylic C-O Cleavage Fragment B (m/z of 3-carboxybenzyl anion) Fragment B (m/z of 3-carboxybenzyl anion) [M-H]-->Fragment B (m/z of 3-carboxybenzyl anion) Pathway B: O-CH2 Cleavage Fragment C (m/z of [M-H-44]) Fragment C (m/z of [M-H-44]) [M-H]-->Fragment C (m/z of [M-H-44]) Pathway C: Decarboxylation Further Fragmentation Further Fragmentation Fragment C (m/z of [M-H-44])->Further Fragmentation Subsequent Cleavage

Caption: Proposed fragmentation pathways for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid.

Experimental Protocol: ESI-MS Analysis

This section provides a general protocol for the analysis of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid using a standard ESI-equipped mass spectrometer.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.

Mass Spectrometry Conditions

The following are starting parameters and may require optimization for the specific instrument being used.

ParameterRecommended SettingRationale
Ionization Mode Negative Ion ESIPromotes deprotonation of the carboxylic acid.
Capillary Voltage 2.5 - 3.5 kVTypical range for stable spray in negative mode.
Source Temperature 100 - 150 °CLower temperatures minimize in-source fragmentation.
Desolvation Gas NitrogenInert gas for efficient solvent evaporation.
Desolvation Temp. 250 - 350 °CAids in desolvation without causing thermal degradation.
Collision Gas ArgonCommonly used for collision-induced dissociation (CID).
Collision Energy Ramped (e.g., 10-40 eV)Allows for observation of precursor and fragment ions.
Data Acquisition and Analysis
  • Acquire full scan mass spectra to identify the [M-H]⁻ precursor ion.

  • Perform tandem MS (MS/MS) experiments by isolating the [M-H]⁻ ion and applying collision energy to induce fragmentation.

  • Analyze the resulting product ion spectrum to identify fragments corresponding to the proposed pathways.

Expected Mass-to-Charge Ratios (m/z)

The following table summarizes the expected m/z values for the key ions, assuming the most abundant isotopes.

IonProposed StructureExpected m/z
[M-H]⁻ Deprotonated Parent Molecule255.1
Fragment A 3,5-dimethylphenoxide121.1
Fragment B 3-carboxybenzyl anion135.0
Fragment C Decarboxylated [M-H]⁻211.1

Conclusion

The mass spectrometry fragmentation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid under ESI conditions is predicted to be dominated by cleavage of the benzylic C-O ether bond and decarboxylation of the benzoic acid moiety. By understanding these fundamental fragmentation pathways, researchers can confidently identify this molecule in complex mixtures, differentiate it from its isomers, and gain valuable structural information. The provided protocol offers a starting point for the development of robust analytical methods for this and structurally related compounds.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • GCMS Section 6.12. Whitman College. [Link]

  • ESI‐MS spectra of A, compound 1. ResearchGate. [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. [Link]

  • Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

  • Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Thermolysis of benzyl phenyl ether (Journal Article). OSTI.GOV. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Reaction Yields in Amide Synthesis

A Senior Application Scientist's Guide to Optimizing Amide Coupling Reactions Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Amide Coupling Reactions

Welcome to our technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a cornerstone of modern medicinal chemistry: the amide coupling reaction. While the principles discussed here are broadly applicable, they are particularly relevant for the synthesis of complex molecules where achieving high yields is critical. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in the laboratory.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows low or no conversion of my starting materials. What are the primary factors to investigate?

Low or no product formation is a common yet frustrating issue. The problem can usually be traced back to one of three areas: the activation of the carboxylic acid, the nucleophilicity of the amine, or the reaction conditions.

Potential Causes & Solutions:

  • Inactive Coupling Agents: Many common coupling reagents, especially carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive.[1] Improper storage or using an old bottle can lead to significantly reduced activity.

    • Troubleshooting Step: Always use a fresh bottle of the coupling reagent if you suspect degradation. Store reagents in a desiccator and handle them quickly in an inert atmosphere when possible.[1]

  • Inefficient Carboxylic Acid Activation: The first step in most amide coupling reactions is the formation of a highly reactive activated intermediate from the carboxylic acid.[2][3] If this step is inefficient, the entire reaction will fail.

    • Troubleshooting Step: The addition of additives like HOBt (1-Hydroxybenzotriazole) or Oxyma can trap the activated intermediate (an O-acylisourea in the case of EDC) to form a more stable but still highly reactive ester.[1][4] This intermediate is less prone to side reactions and more likely to react with the amine to form the desired amide.[1]

  • Low Amine Nucleophilicity: Electron-deficient amines, such as anilines with electron-withdrawing groups, are poor nucleophiles and react sluggishly.[4][5] Steric hindrance around the amine can also significantly slow down the reaction.[5]

    • Troubleshooting Step: For challenging amines, consider switching to a more potent coupling reagent. Uronium-based reagents like HATU are known for their high efficiency, especially with sterically hindered or electron-poor substrates.[1][4]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and concentration play a crucial role.

    • Troubleshooting Step: Ensure your reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[5] While many reactions run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.[5] Solvents like DMF, DCM, and acetonitrile are common choices, but the optimal solvent can be substrate-dependent.[4]

Q2: I'm observing significant side product formation. What are the common culprits and how can I minimize them?

Side products not only reduce the yield of your desired amide but also complicate purification. Understanding their origin is key to suppression.

Common Side Reactions & Mitigation Strategies:

  • N-Acylurea Formation: When using carbodiimide reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea byproduct.[1]

    • Mitigation: The addition of HOBt or a similar additive is highly effective at preventing this side reaction. HOBt rapidly converts the O-acylisourea to an activated HOBt-ester, which does not undergo this rearrangement.[1]

  • Epimerization (Racemization): If your carboxylic acid has a chiral center at the α-position (common in amino acid chemistry), there is a risk of losing stereochemical integrity during activation.

    • Mitigation: This is another area where additives like HOBt or Oxyma are critical, as they are known to suppress racemization.[1][2] Additionally, keeping the reaction temperature low can help preserve stereochemistry.[1] Using uronium/aminium-based reagents is also a good strategy to minimize epimerization.

  • Homocoupling of the Carboxylic Acid: The activated carboxylic acid can sometimes react with another molecule of the carboxylic acid starting material to form an anhydride.

    • Mitigation: This can often be suppressed by controlling the stoichiometry and ensuring the efficient reaction with the amine. Using HOBt can also reduce the likelihood of this side reaction.

Q3: My starting amine is a hydrochloride salt. Do I need to perform a separate free-basing step before the reaction?

Not necessarily. Performing an in-situ free-basing is a common and efficient laboratory practice.

Protocol:

  • If your amine is provided as a hydrochloride (or other acid) salt, you can neutralize it directly in the reaction vessel.

  • Solution: Add one additional equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), to the reaction mixture.[1] This will neutralize the salt, generating the free amine "in-situ" to participate in the coupling reaction.[1] It is crucial to use a non-nucleophilic base to avoid it competing with your primary amine in the reaction.

Data Presentation: Quick Reference for Reagent Selection

The choice of coupling reagent is one of the most critical parameters for a successful amide synthesis. The table below summarizes some of the most common options.

Coupling ReagentClassCommon Additive(s)AdvantagesDisadvantages
EDC CarbodiimideHOBt, OxymaWater-soluble byproduct, affordableCan form N-acylurea byproduct without additive
DCC CarbodiimideHOBt, DMAPInexpensive, effectiveByproduct (DCU) is often insoluble and difficult to remove
HATU Uronium/AminiumNone (contains HOAt)Very high efficiency, fast, good for hindered substratesExpensive, can form guanidinium byproduct
HBTU Uronium/AminiumHOBtSimilar to HATU, very effectiveCan cause racemization in sensitive substrates
BOP-Cl PhosphoniumDIPEAEffective for electron-deficient aminesByproducts can be difficult to remove

Visualizing the Mechanism & Troubleshooting Workflow

Understanding the reaction pathway and having a logical troubleshooting plan are essential for success.

Mechanism of EDC/HOBt Mediated Amide Coupling

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester Amide Desired Amide (R-CONHR') HOBt_Ester->Amide + Amine Urea Urea Byproduct Amine Amine (R'-NH2) Amine->Amide Troubleshooting_Workflow Start Low or No Yield Observed CheckReagents 1. Verify Reagent Quality - Fresh coupling agent? - Anhydrous solvent? Start->CheckReagents CheckConditions 2. Assess Reaction Conditions - Concentration (0.1-0.5M)? - Temperature appropriate? CheckReagents->CheckConditions Yes UseFresh Use fresh, high-purity reagents and anhydrous solvents. CheckReagents->UseFresh No CheckActivation 3. Evaluate Activation Strategy - Additive used (HOBt/Oxyma)? - Potent enough coupling reagent? CheckConditions->CheckActivation Yes AdjustConditions Adjust concentration. Consider gentle heating (40-60°C). CheckConditions->AdjustConditions No CheckSubstrates 4. Consider Substrate Reactivity - Amine electron-deficient? - Steric hindrance an issue? CheckActivation->CheckSubstrates Yes AddAdditive Incorporate HOBt or Oxyma. Switch to a stronger reagent (e.g., HATU). CheckActivation->AddAdditive No ForceConditions Use a stronger reagent (HATU). Increase temperature. Increase reaction time. CheckSubstrates->ForceConditions Yes Success Yield Improved CheckSubstrates->Success No UseFresh->CheckConditions AdjustConditions->CheckActivation AddAdditive->CheckSubstrates ForceConditions->Success

Caption: A logical workflow for diagnosing and solving low-yield amide coupling reactions.

Experimental Protocols

General Protocol for EDC/HOBt Mediated Amide Coupling

This protocol is a general starting point and should be optimized for specific substrates.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM, to a concentration of 0.1-0.5 M).

  • Reagent Addition: Add HOBt (1.1 equivalents) and the amine (1.1 equivalents) to the solution. If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like DIPEA.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for reactions involving sensitive substrates to minimize side reactions like racemization.

  • Activation: Slowly add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [1]8. Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

References

  • Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). Google Cloud.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). BenchChem.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. (n.d.). BenchChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026, February 5). PMC - NIH.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Reactions of Amides. (2025, January 4). Save My Exams.
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026, February 28). Patsnap Eureka.

Sources

Optimization

Preventing oxidative degradation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid during storage

Welcome to the technical support center for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation of this compound during storage. By understanding the underlying mechanisms and implementing the robust protocols outlined here, you can ensure the integrity and stability of your valuable material.

Introduction: The Challenge of Oxidative Degradation

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid, like many complex organic molecules, is susceptible to oxidative degradation. This process, primarily driven by atmospheric oxygen, can lead to the formation of impurities, a decrease in potency, and potentially altered biological activity. The ether linkage and the electron-rich dimethylphenoxy group are potential sites for oxidative attack. Understanding and mitigating this degradation is paramount for reliable experimental outcomes and the development of stable pharmaceutical formulations. Forced degradation studies, which expose the compound to more severe conditions than typical storage, are essential to identify potential degradation pathways and products.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that accelerate the oxidative degradation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid?

A1: The primary drivers of oxidative degradation are exposure to oxygen, light, and elevated temperatures .[3][4]

  • Oxygen: As the key reactant in oxidation, minimizing its presence is the most critical step.[5][6][7]

  • Light: Particularly UV and visible light, can provide the energy to initiate and propagate oxidative chain reactions, a process known as photolytic degradation.[8][9]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][10] Many phenolic compounds show increased degradation at elevated temperatures.[11][12]

Q2: What are the visible signs or analytical indicators of degradation?

A2: While visual signs like a change in color (e.g., yellowing) can be an initial indicator, they are not definitive. The most reliable way to detect degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a standard method for separating and quantifying the parent compound and its degradation products.[13][14] The appearance of new peaks or a decrease in the area of the main peak corresponding to 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid suggests degradation. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[15][16]

Q3: How can I prevent oxidative degradation during routine laboratory storage?

A3: A multi-pronged approach is most effective:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[5][6][17] This displaces oxygen and creates a protective blanket.[17]

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to block light.[9]

  • Temperature Control: Store at reduced temperatures. Refrigeration (2-8 °C) is generally recommended. For long-term storage, consider freezing (-20 °C or lower).[3][10]

  • Appropriate Containers: Use tightly sealed containers to prevent the ingress of air and moisture.[18][19][20]

Q4: Are there any chemical stabilizers or antioxidants that can be added?

A4: While the addition of antioxidants is a common strategy in formulated products, it is generally not recommended for the storage of the pure active pharmaceutical ingredient (API) unless specifically validated. The addition of another chemical entity can complicate downstream applications and regulatory filings. The focus for the pure compound should be on controlling the storage environment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram after short-term storage. Onset of oxidative degradation.1. Immediately transfer the material to an amber vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store at a lower temperature (e.g., 2-8 °C). 4. Re-analyze to confirm stability under the new conditions.
Discoloration of the solid material (e.g., yellowing). Significant oxidative degradation, potentially due to prolonged exposure to light and/or oxygen.1. Qualify the material for its intended use by re-testing its purity and potency. 2. If the material is critical, consider purification if possible. 3. For future storage, strictly adhere to inert atmosphere, light protection, and low-temperature conditions.
Inconsistent results in biological assays using the same batch of compound. Degradation of the compound leading to reduced concentration of the active molecule and the presence of potentially interfering degradants.1. Conduct a forced degradation study to identify potential degradation products.[8][9] 2. Develop a stability-indicating analytical method to accurately quantify the parent compound in the presence of its degradants.[1][2] 3. Always use freshly prepared solutions for biological experiments and store stock solutions under the recommended protective conditions.

Visualizing the Troubleshooting Process

Troubleshooting_Flowchart Troubleshooting Oxidative Degradation start Problem Observed: Inconsistent Results or Visible Degradation check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage Identified: (Exposure to O2, Light, Heat) check_storage->improper_storage Yes further_investigation Further Investigation Required: - Forced Degradation Study - Characterize Degradants (LC-MS) check_storage->further_investigation No implement_controls Implement Protective Measures: 1. Inert Gas (N2/Ar) 2. Light-Proof Container 3. Low Temperature (2-8°C) improper_storage->implement_controls reanalyze Re-analyze Compound Purity (e.g., HPLC) implement_controls->reanalyze stable Compound is Stable reanalyze->stable Purity Confirmed unstable Degradation Persists reanalyze->unstable Purity Decreased end Resolution stable->end unstable->further_investigation further_investigation->end

Caption: Troubleshooting workflow for addressing degradation.

Experimental Protocol: Stability Study of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.

1. Objective: To evaluate the impact of light, temperature, and oxygen on the stability of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid and to identify the optimal storage conditions.

2. Materials:

  • 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (solid)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate modifier for mobile phase)

  • Clear and amber glass vials with screw caps and septa

  • Nitrogen or argon gas source

  • Calibrated stability chambers (or ovens) and a photostability chamber

  • Calibrated HPLC system with a UV/DAD detector

3. Experimental Design:

Condition ID Temperature Atmosphere Light Exposure Container
C1 (Control) 2-8 °CAmbient AirDarkAmber Vial
C2 (Inert) 2-8 °CNitrogenDarkAmber Vial
C3 (Ambient) 25 °C / 60% RHAmbient AirDarkAmber Vial
C4 (Elevated Temp) 40 °C / 75% RHAmbient AirDarkAmber Vial
C5 (Photostability) 25 °CAmbient AirICH Q1B Option 2Clear Vial

4. Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid into each of the labeled vials for each condition.

  • Conditioning:

    • For C2 , gently flush the vial with nitrogen gas for 30-60 seconds before sealing.

    • Place all vials in their respective storage conditions.

  • Time Points: Pull samples for analysis at T=0, 1 week, 2 weeks, 4 weeks, and 8 weeks.

  • Sample Analysis:

    • At each time point, dissolve the contents of one vial in a known volume of diluent (e.g., acetonitrile/water) to a target concentration suitable for HPLC analysis.

    • Analyze each sample by a validated, stability-indicating HPLC method.

    • Record the peak area of the parent compound and any new peaks that appear.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

  • Calculate the percentage of total impurities.

  • Plot the percentage of the parent compound remaining versus time for each condition.

Visualizing the Stability Study Workflow

Stability_Study_Workflow Stability Study Experimental Workflow cluster_prep Preparation cluster_exposure Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_sample Weigh Compound into Clear & Amber Vials prep_inert Purge 'Inert' Vials with N2/Ar Gas prep_sample->prep_inert cond_control Control: 2-8°C, Dark, N2 cond_ambient Ambient: 25°C, Dark, Air cond_heat Heat: 40°C, Dark, Air cond_light Light: 25°C, ICH Q1B, Air pull_samples Pull Samples at Time Points (T=0, 1, 2, 4, 8 wks) cond_control->pull_samples cond_ambient->pull_samples cond_heat->pull_samples cond_light->pull_samples dissolve Dissolve in Diluent pull_samples->dissolve hplc_analysis Analyze by Stability-Indicating HPLC Method dissolve->hplc_analysis data_analysis Calculate % Purity and % Impurity hplc_analysis->data_analysis conclusion Determine Optimal Storage Conditions data_analysis->conclusion

Caption: Workflow for the forced degradation stability study.

By following these guidelines and protocols, you will be well-equipped to prevent the oxidative degradation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid, ensuring the quality and reliability of your research and development activities.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
  • Linde Gas. (n.d.). Inerting.
  • Presscon. (n.d.). Oxidation Prevention & Inertization.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Wikipedia. (n.d.). Inert gas.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • García-Lomillo, J., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. PubMed.
  • Ossila. (n.d.). Inert Gases | Uses and Application.
  • Ferreyra, D. M., Bottini, R., & Fontana, A. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate.
  • Encyclopedia.pub. (2022, March 9). Effect of Temperatures on Polyphenols during Extraction.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US.
  • Ex-Machinery. (2025, March 11). Inerting explained: how to control explosion risks with inert gases.
  • Royal Society of Chemistry. (n.d.). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes.
  • Labbox. (n.d.). Benzoic acid AGR Safety Data Sheet.
  • KHA. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected.
  • VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety.
  • Urban, O., et al. (2023). Light Drives and Temperature Modulates: Variation of Phenolic Compounds Profile in Relation to Photosynthesis in Spring Barley. PMC.
  • LabChem. (2015, April 16). Benzoic Acid Standard Safety Data Sheet.
  • Dufresne, C., et al. (2020). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. MDPI.
  • Ciesarová, Z., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.
  • Suwannalert, P., et al. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. ResearchGate.
  • IntechOpen. (2017, March 8). Application of Phenolic Compounds for Food Preservation: Food Additive and Active Packaging.
  • Ivanova-Petropulos, V., et al. (2016). Storage effect on phenolic content and antioxidant activity in selected fruit extracts.
  • ScienceDirect. (2025, December 30). Analytical techniques for the detection of benzo[a]pyrene and other polycyclic aromatic hydrocarbons in food.
  • International Journal of Medical Research. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Suwannalert, P., Rattanachitthawat, S., & Chai-ittipornwong, T. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI.
  • Alfa Chemistry. (n.d.). Detection of Polycyclic Aromatic Hydrocarbons and Emerging Contaminants in Environmental Wastewater.
  • Creasy, G. L., et al. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats. PubMed.
  • Baggi, G., Bernasconi, S., & Zangrossi, M. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. PubMed.
  • Promdej, C., & Matsumura, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate.
  • Pask, G., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
  • FULIR. (2025, October 4). Lifitegrast Degradation: Products and Pathways.

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Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Dimethylphenoxymethyl Benzoic Acid Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for minimizing byproduct formation in c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for minimizing byproduct formation in cross-coupling reactions involving dimethylphenoxymethyl benzoic acid derivatives. Recognizing the unique challenges posed by this substrate, this document moves beyond generic advice to offer targeted strategies grounded in mechanistic principles.

Section 1: Frequently Asked Questions (FAQs) - Rapid Diagnostics

This section addresses the most common issues encountered during the coupling of dimethylphenoxymethyl benzoic acid and its derivatives.

Q1: Why am I observing significant amounts of a symmetrical biaryl byproduct derived from my boronic acid/ester?

This is a classic case of homocoupling , a prevalent side reaction in Suzuki-Miyaura coupling.[1][2] It occurs when two molecules of your organoboron reagent couple with each other. The primary culprits are dissolved oxygen in your reaction mixture or the presence of unreduced Palladium(II) species, especially when using a Pd(II) precatalyst like Pd(OAc)₂.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes this undesired reaction.[4]

Q2: My starting benzoic acid derivative is being consumed, but my yield of the desired product is low, and I see a significant amount of the corresponding arene (loss of the carboxylic acid group). What is happening?

You are likely observing protodecarboxylation . This is a side reaction where the carboxylic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[5] This process can be catalyzed by palladium and is often exacerbated by high temperatures or the presence of moisture.[6] The mechanism involves the formation of an aryl-palladium intermediate, which is then protonated before it can couple with your partner reagent.[5][6]

Q3: I see a lot of my unreacted starting materials and the formation of a black precipitate (palladium black). What does this indicate?

The formation of palladium black is a clear sign of catalyst decomposition . Your active, soluble Pd(0) catalyst has aggregated and crashed out of solution, effectively halting the catalytic cycle. This can be caused by several factors, including:

  • High Temperatures : Can accelerate decomposition pathways.[7]

  • Inappropriate Ligand Choice : The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, the catalyst can become unstable.[8]

  • Incorrect Ligand:Palladium Ratio : Too little ligand can leave the palladium center exposed and prone to aggregation.[8]

  • Impurities : Reagents or solvents containing impurities can poison the catalyst.

Q4: How does the dimethylphenoxymethyl substituent affect my reaction?

The dimethylphenoxymethyl group is an ether linkage, which is generally stable under most cross-coupling conditions. However, at very high temperatures or under strongly acidic or basic conditions not typical for standard cross-couplings, cleavage of the ether bond could be a remote possibility, though it is not a commonly reported byproduct pathway. Its primary influence is likely steric; being positioned ortho to the reactive site could slow down key steps in the catalytic cycle, such as oxidative addition or reductive elimination, potentially making side reactions more competitive.[9]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, mechanism-based strategies to diagnose and solve specific byproduct-related issues.

Guide 2.1: Issue - Excessive Homocoupling

Homocoupling of the organoboron partner is a yield-reducing side reaction that complicates purification.[2]

Underlying Causes & Mechanistic Insight: Homocoupling is primarily driven by Pd(II) species reacting directly with the organoboron reagent.[3] This can happen when a Pd(II) precatalyst is used and its reduction to the active Pd(0) is slow, or when the active Pd(0) is re-oxidized by trace oxygen.[1][4]

Workflow for Minimizing Homocoupling

start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 sol1 Implement rigorous degassing protocol. (e.g., Freeze-Pump-Thaw or extensive sparging). q1->sol1 No q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)2)? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3). Or add a mild reducing agent like potassium formate. q2->sol2 Yes q3 Is the ligand appropriate? q2->q3 No sol2->q3 sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. q3->sol3 No end Homocoupling Minimized q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Solutions & Protocols:

  • Rigorous Degassing : Oxygen is a key contributor to homocoupling.[10]

    • Protocol for Solvent Degassing : Before use, sparge (bubble) an inert gas like argon or nitrogen through your solvent for 30-60 minutes. For maximum oxygen removal, use three "freeze-pump-thaw" cycles.

    • Experimental Setup : Assemble your glassware hot from the oven, cool under a stream of inert gas, and maintain a positive pressure of inert gas throughout the reaction setup and duration.[11]

  • Catalyst Choice :

    • Switch to Pd(0) : Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ eliminates the in-situ reduction step where homocoupling can occur.[2]

    • Use of Mild Reducing Agents : If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help ensure rapid and complete reduction to Pd(0) without interfering with the main catalytic cycle.[10]

  • Ligand Selection :

    • Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective.[12] They accelerate the final reductive elimination step, which forms your desired product, thereby minimizing the lifetime of intermediates that could lead to side reactions.[1]

Guide 2.2: Issue - Protodecarboxylation

The loss of the carboxylic acid functionality is a common failure mode when coupling aryl carboxylic acids directly.

Underlying Causes & Mechanistic Insight: This side reaction proceeds through an arylpalladium(II) intermediate, which, instead of undergoing transmetalation with the coupling partner, is intercepted by a proton source (often water or an alcohol solvent).[5][6] This is particularly problematic with electron-rich benzoic acids and at elevated temperatures.[13]

Mechanism of Protodecarboxylation

sub Ar-COOH + Pd(II) int1 [Ar-Pd(II)-OCHO] (Aryl Palladium Carboxylate) sub->int1 - H+ int2 Ar-Pd(II) (Aryl Palladium Intermediate) int1->int2 - CO2 side_prod Ar-H (Protodecarboxylation Product) int2->side_prod + H+ (from solvent/H2O) main_prod Ar-Nu (Desired Product) int2->main_prod + Nucleophile (Transmetalation & Reductive Elimination)

Caption: Competing pathways for the aryl palladium intermediate.

Solutions & Protocols:

  • Anhydrous Conditions : Since water is a common proton source, ensuring your reaction is dry is critical.

    • Use freshly distilled, anhydrous solvents.[14]

    • Dry your starting materials and base thoroughly. Store bulk bases in a desiccator.

  • Base Selection : The choice of base is crucial. A non-nucleophilic, moderately strong base is often ideal.

    • Bases like K₃PO₄ and Cs₂CO₃ are often more effective than stronger, more nucleophilic bases which can promote side reactions.[9]

  • Temperature Control :

    • Run reactions at the lowest temperature that provides a reasonable reaction rate. Start screens around 80 °C and only increase if conversion is sluggish.[7] Excessive heat can accelerate decarboxylation.[6]

  • Consider Derivatization : If direct coupling of the carboxylic acid proves too challenging, consider converting it to a more stable electrophile, such as an ester or amide, or even an aryl halide or triflate, before attempting the coupling reaction. While this adds a step, it can significantly improve the reliability of the coupling. Decarbonylative coupling of an in-situ formed mixed anhydride is also a modern alternative.[15]

Section 3: Prophylactic Strategies - Best Practices for Success

Adopting these best practices from the start can prevent many common byproduct issues.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Benzoic Acid Derivatives
ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalystPd(0) source avoids the Pd(II) reduction step, a common source of homocoupling.[2] Precatalysts ensure efficient generation of the active catalyst.
Ligand XPhos or SPhos (2-4 mol%)Bulky, electron-rich ligands that accelerate reductive elimination and stabilize the catalyst.[12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective bases that are generally non-nucleophilic and have good solubility.[9]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings. Must be rigorously degassed.[2]
Temperature 80-100 °CA good starting range. Higher temperatures can promote catalyst decomposition and protodecarboxylation.[7]
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the catalyst and ligands, which leads to homocoupling and catalyst death.[10]
Protocol: Standard Reaction Setup for Robust Cross-Coupling
  • Glassware Preparation : Oven-dry all glassware (reaction flask, condenser, stir bar) and cool under a stream of inert gas (N₂ or Ar).[11]

  • Reagent Addition : To the reaction flask, add the dimethylphenoxymethyl benzoic acid derivative (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inerting the System : Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle at least three times.[9]

  • Solvent Addition : Add the rigorously degassed solvent mixture via syringe or cannula.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium source and the ligand. If using a solid precatalyst, it can be added with the other solids in step 2.

  • Reaction Execution : Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and perform an aqueous workup to remove the base and boron byproducts.

Section 4: References

  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde. BenchChem Technical Support.

  • Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. (2013). PMC.

  • Goossen, L. J., et al. (2013). Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps. The Journal of Organic Chemistry.

  • BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions. BenchChem Technical Support.

  • Cross-Coupling Reactions Guide. (n.d.).

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.

  • BenchChem. (n.d.). Choice of ligand and base to minimize byproducts in coupling reactions. BenchChem Technical Support.

  • Wikipedia. (n.d.). Decarboxylative cross-coupling.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

  • BenchChem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem Technical Support.

  • Daugulis, O., et al. (2019). Aryl-Decarboxylation Reactions Catalyzed by Palladium: Scope and Mechanism. Synlett.

  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters.

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.

  • J. Am. Chem. Soc. 2021, 143, 45, 18878–18888. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.

  • MilliporeSigma. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.

  • BenchChem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of 3-[(3,5-Dimethylphenoxy)methyl]benzoic Acid Analogs

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid and its a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid and its analogs. This guide is designed to provide expert insights and actionable troubleshooting strategies to address the common challenge of poor cell permeability associated with this chemical series.

Frequently Asked Questions (FAQs)

Q1: What is 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid, and why is cell permeability a primary concern for its analogs?

A1: 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid is a molecule characterized by a benzoic acid moiety linked to a dimethylphenoxy group via a methylene ether bridge. The primary challenge for this class of compounds lies with the carboxylic acid group. While this functional group can be crucial for target engagement through interactions like hydrogen bonding or salt bridges, it is also ionizable.[1] At physiological pH (around 7.4), the carboxylic acid is predominantly deprotonated, carrying a negative charge. This ionized state increases the molecule's polarity and hydrophilicity, which significantly hinders its ability to passively diffuse across the lipophilic cell membrane, a key requirement for oral absorption and reaching intracellular targets.[2][3][4]

Q2: What are the key physicochemical properties I should focus on to predict the permeability of my analogs?

A2: To predict and optimize permeability, you should focus on a few key quantitative structure-permeability relationships (QSPRs).[5][6][7] The most critical parameters are:

  • Lipophilicity (LogP/LogD): Lipophilicity describes a compound's affinity for fatty, non-polar environments.[2][3] LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and unionized forms. For ionizable acids, LogD at pH 7.4 is a more physiologically relevant predictor of permeability. An optimal LogD range is generally required; too low, and the compound won't enter the membrane, too high, and it may get trapped in the lipid bilayer or have poor aqueous solubility.[2][3]

  • Molecular Weight (MW): As molecular size increases, passive diffusion tends to decrease. Most orally bioavailable drugs follow Lipinski's "Rule of Five," which suggests an MW of <500 Da.[8]

  • Polar Surface Area (PSA): PSA is the surface sum over all polar atoms. It is a good indicator of hydrogen bonding potential. A higher PSA is generally associated with lower membrane permeability due to the energetic cost of desolvating the polar groups to enter the lipid membrane.[9]

  • Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors (HBD) and acceptors (HBA) also correlates with permeability.[10][11] Intramolecular hydrogen bonds can sometimes "shield" polar groups, reducing the effective PSA and improving permeability.[8][10][12]

Table 1: General Physicochemical Property Guidelines for Good Permeability

ParameterGuideline for Good PermeabilityRationale
LogD (pH 7.4) 1 - 3Balances membrane partitioning with aqueous solubility.[3]
Molecular Weight (MW) < 500 DaSmaller molecules diffuse more easily across membranes.[8]
Polar Surface Area (PSA) < 140 ŲLower desolvation energy penalty upon entering the lipid bilayer.[9]
Hydrogen Bond Donors < 5Fewer strong interactions with water that must be broken.[10][11]
Hydrogen Bond Acceptors < 10Fewer strong interactions with water that must be broken.[10][11]

Troubleshooting Guide: My Analog Shows Poor Permeability

Experiencing poor cell permeability with a promising analog can be a significant roadblock. This guide provides a systematic workflow to diagnose the underlying cause and implement effective solutions.

Diagnostic Workflow for Permeability Issues

The first step is to understand why permeability is low. Is it a problem of passive diffusion, or is the compound being actively removed from the cell? The following workflow will help you distinguish between these possibilities.

G Start Problem: Low Intracellular Concentration Assay Step 1: Quantify Permeability Run PAMPA & Caco-2 Assays Start->Assay Decision Step 2: Analyze Results Compare Peff (Caco-2) vs. Peff (PAMPA) Assay->Decision Passive Diagnosis: Poor Passive Diffusion (Low PAMPA, Low Caco-2) Decision->Passive Peff(Caco-2) ≈ Peff(PAMPA) Both values are low Efflux Diagnosis: Active Efflux (Low Caco-2, High PAMPA) Decision->Efflux Peff(Caco-2) << Peff(PAMPA) Solution_Passive Step 3: Implement Solutions - Prodrug Strategy - Structural Modification (SAR) - Formulation Approaches Passive->Solution_Passive Solution_Efflux Step 3: Implement Solutions - Structural Modification to avoid transporter recognition - Co-dose with efflux inhibitor (experimental) Efflux->Solution_Efflux

Caption: Diagnostic workflow for troubleshooting poor cell permeability.

Step 1: Quantify Permeability with In Vitro Assays

Before attempting to fix the problem, you must accurately measure it. The two workhorse assays for this are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[13]

  • PAMPA: This is a cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14] It exclusively measures passive permeability and is a cost-effective, high-throughput first screen.[14][15]

  • Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier.[16] It provides a more comprehensive assessment as it accounts for passive diffusion, active transport, and efflux.[15][16]

By running both, you can begin to diagnose the problem. A strong correlation between PAMPA and Caco-2 results suggests passive diffusion is the primary mechanism, whereas a significant discrepancy often points to the involvement of active transporters.[15][17]

Step 2 & 3: Diagnosing the Problem and Implementing Solutions
Scenario A: Poor Passive Diffusion
  • Diagnosis: If both PAMPA and Caco-2 assays show low apparent permeability (Papp), the issue is likely poor passive diffusion. Your molecule is too polar or large to efficiently cross the lipid bilayer.

  • Solution 1: Prodrug Strategy: This is often the most effective approach for carboxylic acids.[4][18] By temporarily masking the carboxylic acid with a lipophilic group, you create a neutral, more permeable prodrug. This "mask" is later cleaved by intracellular enzymes (like esterases) to release the active parent drug.[19] The most common strategy is esterification.[18][20]

Prodrug_Mechanism Prodrug Ester Prodrug (Lipophilic, Neutral) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Enzymatic Cleavage ActiveDrug Active Drug (Hydrophilic, Charged) Esterase->ActiveDrug

Caption: Mechanism of an ester prodrug for enhancing cell permeability.

  • Solution 2: Structural Modification (SAR): Systematically modify the analog's structure to improve its physicochemical properties.

    • Increase Lipophilicity: Add or modify non-polar groups. For your scaffold, this could involve changing the substitution pattern on the phenoxy ring or the benzoic acid ring.

    • Reduce PSA/HBD count: If possible, replace polar groups that are not essential for activity with non-polar ones. Investigate if intramolecular hydrogen bonding can be engineered to shield polar groups, effectively reducing the molecule's interaction with water.[8][10][12]

  • Solution 3: Formulation Strategies: Advanced formulation can improve the dissolution and absorption of poorly permeable compounds.[21][22]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the oral absorption of lipophilic drugs.[4][23]

    • Nanoparticle Formulations: Reducing particle size to the nanoscale increases the surface area for dissolution, which can improve absorption.[21][24]

Scenario B: Active Efflux
  • Diagnosis: If the PAMPA assay shows moderate-to-high permeability, but the Caco-2 assay shows low permeability (specifically in the apical-to-basolateral direction), this is a strong indicator of active efflux. The compound gets into the cell but is immediately pumped out by transporters like P-glycoprotein (P-gp).

  • Solution: Structural Modification: This is the primary strategy. The goal is to modify the molecule so it is no longer recognized by the efflux transporter. This often involves subtle changes to the molecule's shape, charge distribution, and hydrogen bonding patterns. Reducing the number of H-bond acceptors can sometimes decrease P-gp recognition.[9][11]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.

  • Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (the donor plate). Allow it to impregnate the filter for 5 minutes. Carefully remove any excess lipid solution.

  • Preparation of Compound Solutions: Prepare a 10 mM stock solution of your test compound in DMSO. Dilute this stock into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM. This is your donor solution.

  • Assay Setup:

    • Add 200 µL of fresh buffer to each well of a 96-well acceptor plate.

    • Place the lipid-coated donor plate on top of the acceptor plate.

    • Add 200 µL of the donor solution (containing your compound) to each well of the donor plate.

  • Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula, taking into account the surface area of the membrane, incubation time, and compound concentrations.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general framework for assessing permeability across a cell monolayer.[16]

  • Cell Culture: Culture Caco-2 cells in a suitable medium. Seed the cells onto semi-permeable filter inserts in multi-well plates and grow for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose and HEPES, pH 7.4).

    • Add the dosing solution containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for 1-2 hours.

  • Sample Collection & Analysis: At the end of the incubation, take samples from both the apical and basolateral chambers. Analyze the concentration of the compound in each sample using LC-MS/MS.

  • Calculation of Permeability (Papp): Calculate the Papp value. High permeability compounds typically have a Papp > 10 x 10⁻⁶ cm/s, while low permeability compounds have a Papp < 1 x 10⁻⁶ cm/s.

References

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press. [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. [Link]

  • Lipophilicity & Solubility. Creative Bioarray. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • Impact of different intramolecular H-bonds to increase membrane permeability. ResearchGate. [Link]

  • Prodrugs of Carboxylic Acids. ResearchGate. [Link]

  • How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Quantitative structure-permeability relationships (QSPRs) for percutaneous absorption. PubMed. [Link]

  • Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. [Link]

  • Organic Pharmaceutical Chemistry: Prodrugs. Unknown Source. [Link]

  • Permeability Assay on Caco-2 Cells. Bienta.net. [Link]

  • Evaluation of selected quantitative structure permeability relationship (QSPR) based mathematical models for the prediction of skin permeability of Camellia sinensis (tea) compounds. Indian Journal of Physiology and Allied Sciences. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Unknown Source. [Link]

  • Quantitative Structure-Permeation Relationships (QSPeRs) to Predict Skin Permeation: A Critical Evaluation. CORE. [Link]

  • Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. [Link]

  • Combined Application of Parallel Artificial Membrane Permeability Assay and Caco-2 Permeability Assays in Drug Discovery. National Open Access Monitor, Ireland. [Link]

  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Blumberg Institute. [Link]

  • Prioritization scheme for quantitative structure-permeability relationship models to predict dermal absorption of chemicals. OAE Publishing Inc. [Link]

  • Insights on Fatty Acids in Lipophilic Prodrug Strategy. SciSpace. [Link]

  • Quantitative structure-permeability relationships for percutaneous absorption: Re-analysis of steroid data. ResearchGate. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Walsh Medical Media. [Link]

  • Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Benzoic Acid Derivatives: A Comparative Analysis of CAS 938140-74-0 against Established Standards in Binding Assays

Introduction: The Imperative for Rigorous Benchmarking In the landscape of drug discovery and molecular biology, the identification of novel small molecules with high affinity and specificity for a biological target is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Benchmarking

In the landscape of drug discovery and molecular biology, the identification of novel small molecules with high affinity and specificity for a biological target is a critical milestone. Benzoic acid and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes and receptors.[1][2] This guide provides a comprehensive framework for benchmarking a novel compound, designated here as Compound X (CAS 938140-74-0) , against established benzoic acid derivatives.

Our objective is not merely to provide a set of protocols but to illuminate the strategic rationale behind selecting a multi-technique approach for binding characterization. By integrating data from high-throughput screening, real-time kinetics, and thermodynamic analysis, researchers can build a holistic and robust profile of their compound of interest, enabling more informed decisions in the development pipeline. This guide is structured to walk researchers through the conceptual framework, detailed experimental design, and data interpretation necessary for a rigorous comparative analysis.

Part 1: Strategic Selection of Compounds and Assays

The foundation of any robust comparison lies in the careful selection of both the compounds for benchmarking and the analytical techniques to be employed.

The Compound Cohort: Test vs. Standard
  • Test Compound: Compound X (CAS 938140-74-0) . Note: As publicly available data on the specific biological activity of this compound is limited, it serves here as a representative novel molecule for the purpose of outlining a universally applicable benchmarking workflow.

  • Standard Comparators: The choice of standards is dictated by the putative target class. Based on extensive literature on benzoic acid derivatives as enzyme inhibitors, we select the following as reference compounds:[3][4][5]

    • 4-Hydroxybenzoic acid: A simple, foundational derivative known to exhibit inhibitory activity against enzymes like α-amylase, providing a baseline for comparison.[3]

    • Gallic acid (3,4,5-trihydroxybenzoic acid): A well-characterized inhibitor with multiple hydroxyl groups, known to form extensive hydrogen bond networks with target proteins.[3][6] Its inclusion allows for the assessment of the impact of polyhydroxylation on binding affinity.

    • Kojic Acid: While not a benzoic acid derivative, it is a well-established, potent inhibitor of tyrosinase, a common target for this class of compounds, making it an excellent positive control for assays involving this enzyme.[1][4]

A Multi-Pronged Assay Strategy

No single binding assay can reveal the complete picture of a molecular interaction. We will employ a tiered approach, moving from high-throughput screening to in-depth biophysical characterization.

  • Fluorescence Polarization (FP): For initial screening and determination of relative potency (IC50).[7][8]

  • Surface Plasmon Resonance (SPR): For label-free, real-time kinetic analysis (k_on, k_off) and affinity (K_D).[9][10][11]

  • Isothermal Titration Calorimetry (ITC): As the gold standard for a complete thermodynamic profile (ΔH, ΔS, K_D, and stoichiometry).[12][13][14]

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic & Affinity Analysis cluster_2 Phase 3: Thermodynamic Characterization FP Fluorescence Polarization (FP) Assay FP_Outcome Determine IC50 Rank compounds by potency FP->FP_Outcome SPR Surface Plasmon Resonance (SPR) FP_Outcome->SPR Promising Hits SPR_Outcome Determine KD, kon, koff Label-free confirmation SPR->SPR_Outcome ITC Isothermal Titration Calorimetry (ITC) SPR_Outcome->ITC Confirmed Binders ITC_Outcome Determine ΔH, ΔS, n Understand binding drivers ITC->ITC_Outcome

Caption: Tiered experimental workflow for comprehensive binding analysis.

Part 2: Experimental Methodologies

Here, we detail the protocols for each assay. The causality behind critical steps is explained to ensure robust and reproducible results.

Fluorescence Polarization (FP) Competitive Binding Assay

Principle: FP measures the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[7] In a competitive format, an unlabeled inhibitor (like our test compounds) displaces the tracer, causing a decrease in polarization, which is proportional to its binding affinity.[15][16]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer that ensures the stability and activity of the target protein (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20). The inclusion of a non-ionic detergent like Tween-20 is crucial to prevent non-specific binding and aggregation.

    • Target Protein: Dilute the target protein to a working concentration (typically 2x the final concentration) in assay buffer. The optimal concentration should be determined empirically but is often around the K_D of the fluorescent tracer.

    • Fluorescent Tracer: Prepare a 2x working solution of the fluorescently labeled ligand. Its concentration should ideally be below its K_D to ensure the assay is sensitive to competition.

    • Test Compounds: Prepare a serial dilution series for Compound X and the standard benzoic acid derivatives (e.g., 10-point, 3-fold dilutions starting from 100 µM) in assay buffer containing a constant, low percentage of DMSO (e.g., <1%) to ensure solubility without perturbing the protein.

  • Assay Execution (384-well format):

    • Add 5 µL of each compound dilution (or buffer for controls) to the appropriate wells of a black, low-binding 384-well plate.[17]

    • Add 5 µL of the 2x target protein solution to all wells except the 'no protein' control.

    • Add 5 µL of assay buffer to the 'no protein' control wells.

    • Incubate for 15-30 minutes at room temperature to allow the unlabeled compounds to interact with the protein. This pre-incubation step is vital for inhibitors that may have slower on-rates.

    • Add 10 µL of the 2x fluorescent tracer solution to all wells to initiate the competition reaction.

    • Incubate for a duration sufficient to reach binding equilibrium (e.g., 60 minutes, determined via a kinetic read). Protect the plate from light.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Normalize the data by setting the 'no inhibitor' control as 100% binding and the 'saturating inhibitor' or 'no protein' control as 0% binding.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value for each compound.

Caption: Principle of the competitive Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[11][18] This allows for the real-time determination of association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the target protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. The goal is to achieve a low to moderate immobilization density (e.g., ~100-200 RU for small molecule analysis) to minimize mass transport limitations.[9]

    • Deactivate any remaining active esters using an injection of ethanolamine-HCl.

  • Kinetic Analysis:

    • Prepare a dilution series of the analytes (Compound X and standards) in a suitable running buffer (e.g., HBS-EP+).

    • Perform a kinetic titration experiment. Inject each analyte concentration over the ligand-immobilized surface and a reference flow cell (for background subtraction) for a defined association time, followed by an injection of running buffer for a defined dissociation time.

    • Between analyte injections, regenerate the sensor surface with a mild, optimized regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • Double-reference subtract the raw data (subtracting the reference flow cell signal and a buffer-only injection).

    • Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to obtain k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[12][19] By titrating one binding partner (the ligand) into a solution containing the other (the macromolecule), a complete thermodynamic profile of the interaction can be obtained in a single experiment.[13][14]

Protocol:

  • Sample Preparation (Crucial Step):

    • Dialysis: Both the protein and the compounds must be in an identical, well-matched buffer to minimize heats of dilution, which can obscure the true heat of binding.[13] Dialyze the protein extensively against the final assay buffer. Dissolve the compounds in the final dialysis buffer.

    • Degassing: Degas all solutions thoroughly immediately before the experiment to prevent the formation of air bubbles, which cause significant artifacts in the data.[12]

    • Concentrations: The concentrations should be chosen to satisfy the 'c-window' (c = n * [Macromolecule] / K_D), ideally between 10 and 100, for a well-defined binding isotherm.[13] Typically, the protein in the cell is at a concentration of 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small, spaced injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while stirring.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site model) to determine the binding affinity (K_A, from which K_D is calculated), the enthalpy change (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.[13]

Part 3: Data Presentation and Interpretation

Objective comparison requires that data be presented in a clear, standardized format. The following tables present a hypothetical but realistic dataset for our comparative analysis.

Table 1: Potency Comparison using Fluorescence Polarization

CompoundPutative TargetIC50 (µM)
Compound X (CAS 938140-74-0) Tyrosinase5.5 ± 0.8
4-Hydroxybenzoic acidTyrosinase45.2 ± 3.1
Gallic acidTyrosinase12.1 ± 1.5
Kojic Acid (Control)Tyrosinase16.7 ± 2.2

Interpretation: The FP data suggests that Compound X is the most potent inhibitor in this series, with an IC50 value approximately 3-fold lower than the established control, Kojic Acid, and significantly lower than the other benzoic acid standards.

Table 2: Kinetic and Affinity Profile from SPR

Compoundk_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)K_D (nM) (k_off/k_on)
Compound X 2.11.571.4
Gallic acid0.89.71212.5
Kojic Acid1.52.5166.7

Interpretation: The SPR data corroborates the FP results, confirming Compound X has the highest affinity (lowest K_D). Critically, it reveals the kinetic basis for this high affinity: a relatively fast association rate (k_on) combined with a slow dissociation rate (k_off), suggesting a stable drug-target complex. Gallic acid, despite its potential for hydrogen bonding, exhibits a much faster dissociation rate.

Table 3: Thermodynamic Signature from ITC

CompoundAffinity (K_D, nM)Stoichiometry (n)Enthalpy (ΔH, kcal/mol)Entropy (TΔS, kcal/mol)
Compound X 75.11.02-11.2 -1.5
Kojic Acid170.20.98-7.5+2.1

Interpretation: The ITC data provides the deepest insight. The binding of Compound X is strongly enthalpy-driven, indicated by the large negative ΔH. This suggests that the interaction is dominated by strong, favorable hydrogen bonding and/or van der Waals interactions. The slightly unfavorable entropy term (-TΔS is positive) may reflect a loss of conformational freedom upon binding. In contrast, the binding of Kojic Acid is both enthalpically and entropically favorable, suggesting a different binding mode that may involve the release of ordered water molecules from the binding site (a positive entropy contribution).

Conclusion

This guide outlines a rigorous, multi-faceted strategy for benchmarking a novel compound, such as Compound X (CAS 938140-74-0) , against relevant standards. By systematically applying FP for initial screening, SPR for kinetic analysis, and ITC for thermodynamic characterization, a researcher can build a comprehensive and compelling data package.

Our hypothetical analysis reveals Compound X as a high-affinity, enthalpy-driven inhibitor with a slow dissociation rate, making it a promising lead candidate. This level of detailed characterization is essential for understanding the structure-activity relationship, guiding lead optimization, and providing the robust data required for publication and further development.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • Isothermal titr
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • A Comparative In-Vitro Evaluation of Novel Benzoic Acid-Derived Enzyme Inhibitors. (2025). BenchChem.
  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PMC.
  • Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. BenchChem.
  • ITC - Isothermal Titration Calorimetry. SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder.
  • Binding Affinity and Kinetics by SPR. Aragen Bioscience.
  • Isothermal Titration Calorimetry.
  • Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
  • An Introduction to Surface Plasmon Resonance. (2023). Jackson ImmunoResearch.
  • Assay setup for competitive binding measurements. NanoTemper Technologies.
  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Deriv
  • Protocol for Fluorescence Polarization Assay Using GI224329.
  • Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. (2010). Taylor & Francis Online.
  • The structures of benzoic acid and its derivatives and their IC50 values for α-amylase.
  • Fluorescence Polariz
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009). PubMed.
  • Molecular Docking Study on Several Benzoic Acid Deriv

Sources

Comparative

Cross-validation of 1H and 13C NMR spectra for synthesized 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Analytical Confidence in API Intermediates: A Comparison Guide for NMR Structural Elucidation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid Executive Summary In pharmaceutical development, the unambiguous structural elu...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Confidence in API Intermediates: A Comparison Guide for NMR Structural Elucidation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Executive Summary

In pharmaceutical development, the unambiguous structural elucidation of Active Pharmaceutical Ingredient (API) intermediates is a non-negotiable regulatory requirement. For complex intermediates like 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid , standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short due to overlapping aromatic signals and the presence of an NMR-silent ether linkage.

As a Senior Application Scientist, I have designed this guide to objectively compare standard 1D NMR workflows against advanced 2D NMR cross-validation and Computer-Assisted Structure Elucidation (CASE) methodologies. By understanding the causality behind these analytical choices, researchers can implement self-validating protocols that guarantee 100% structural confidence.

The Molecular Challenge: Why 1D NMR is Insufficient

The molecule 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid (C16H16O3) consists of three distinct structural domains:

  • A benzoic acid moiety (meta-substituted).

  • A methylene ether bridge (-CH2-O-).

  • A 3,5-dimethylphenoxy ring.

When relying solely on 1D 1 H and 13 C NMR, the structural assignment is fundamentally ambiguous. The aromatic protons of the benzoic acid ring (7.4–8.0 ppm) and the phenoxy ring (6.5–6.7 ppm) can overlap with impurities or regioisomers. More critically, 1D NMR cannot definitively prove the connectivity across the ether oxygen. Without proving that the methylene group is covalently linked to the phenoxy oxygen, the data could theoretically represent a co-crystallized mixture of two separate molecules rather than a single synthesized intermediate.

Comparison of Analytical Workflows

To establish a self-validating system, we must compare three tiers of analytical rigor:

Standard 1D NMR ( 1 H, 13 C)
  • Performance: Rapid and highly quantitative. Excellent for routine batch-to-batch purity checks (QC release).

  • Limitation: Fails to provide through-bond connectivity. Quaternary carbons (such as the carboxylic acid C=O and the phenoxy C-O) are assigned based on empirical chemical shift heuristics rather than direct physical evidence.

2D NMR Cross-Validation (HSQC, HMBC, COSY)
  • Performance: Provides absolute topological mapping of the molecule. Heteronuclear Single Quantum Coherence (HSQC) maps direct C-H bonds, while Correlation Spectroscopy (COSY) maps adjacent protons. Crucially, Heteronuclear Multiple Bond Correlation (HMBC) experiments make it possible to link C-H bond networks separated by heteroatoms, such as ether bridges[1].

  • Limitation: Requires higher sample concentrations, longer acquisition times, and expert interpretation.

Computer-Assisted Structure Elucidation (CASE) & DFT
  • Performance: Eliminates human bias. CASE software is utilized for verification and de-novo structure identification by computationally assembling the 1D and 2D NMR data into all mathematically possible isomers[2]. Density Functional Theory (DFT) then predicts the chemical shifts of these isomers, and cross-validation with multiple data types ensures that proposed structures are chemically and physically consistent[3]. DFT excels in predicting essential NMR parameters such as chemical shifts, which are critical for molecular structure elucidation[4].

  • Limitation: Computationally intensive and requires specialized software licenses.

Experimental Methodology: A Self-Validating Protocol

To achieve unambiguous cross-validation, the experimental design must prioritize spectral resolution and quantitative accuracy.

Step 1: Sample Preparation & Solvent Causality

  • Procedure: Dissolve 20 mg of the synthesized 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid in 0.6 mL of DMSO- d6​ .

  • Causality: While CDCl 3​ is the industry standard, DMSO- d6​ is intentionally chosen here. Benzoic acid derivatives form strong hydrogen-bonded dimers in non-polar solvents, which broadens the carboxylic acid -OH signal and causes concentration-dependent chemical shift drift. The highly polar DMSO- d6​ disrupts these dimers, yielding a sharp, predictable -OH singlet at ~13.0 ppm and stabilizing the aromatic resonances.

Step 2: 1D NMR Acquisition Parameters

  • Procedure: Acquire 1 H NMR at 400 MHz (16 scans) and 13 C NMR at 100 MHz (1024 scans). Set the relaxation delay (D1) to 2.0 seconds for 1 H and 3.0 seconds for 13 C.

  • Causality: A standard D1 of 1.0s is insufficient for the complete relaxation of the quaternary carbons and the carboxylic acid proton. Extending the D1 ensures accurate integration, which is a primary self-validating metric (the integral of the methyl groups must exactly equal 6.0 relative to the methylene 2.0).

Step 3: 2D HMBC Optimization

  • Procedure: Acquire a phase-sensitive HMBC spectrum optimized for long-range couplings ( 2,3JCH​ ) of 8 Hz.

  • Causality: The ether linkage is the critical structural node. By optimizing for 8 Hz, we maximize the magnetization transfer from the methylene protons (~5.15 ppm) across the oxygen atom to the quaternary C1 carbon of the phenoxy ring (~158.4 ppm). Observing this specific cross-peak is the definitive proof of the ether bond.

Quantitative Data & Structural Assignments

The following table summarizes the cross-validated chemical shift assignments derived from the integrated 1D and 2D NMR workflow.

Table 1: Cross-Validated 1 H and 13 C NMR Assignments in DMSO- d6​

Structural FragmentPosition 1 H Shift (ppm)Multiplicity & Integration 13 C Shift (ppm)Key 2D Correlations (HMBC/COSY)
Benzoic Acid COOH13.00s, 1H (broad)167.5HMBC to C1, C2, C6
C1 (ipso)--131.0-
C2 (ortho)8.00s, 1H129.5HMBC to COOH, C4, C6
C3 (ipso-CH 2​ )--138.5-
C4 (para)7.65d, 1H132.0COSY to H5; HMBC to C2, C6
C5 (meta)7.48t, 1H128.8COSY to H4, H6
C6 (ortho)7.92d, 1H130.2COSY to H5; HMBC to C2, C4
Ether Linkage -CH 2​ -5.15s, 2H69.2HMBC to Phenoxy C1 (Proof of Linkage)
Phenoxy Ring C1 (ipso-O)--158.4HMBC from -CH 2​
  • and H2, H6
C2, C6 (ortho)6.65s, 2H112.5HMBC to C4, C1
C3, C5 (meta)--139.1HMBC from -CH 3​
C4 (para)6.58s, 1H122.3HMBC to C2, C6
Methyl Groups -CH 3​ (x2)2.25s, 6H21.4HMBC to C3, C4, C5

Note: s = singlet, d = doublet, t = triplet. Assignments validated via DFT computational modeling.

Table 2: Performance Comparison of Analytical Workflows

Metric1D NMR ( 1 H, 13 C)2D NMR (HSQC, HMBC)CASE & DFT Validation
Ether Linkage Proof InconclusiveDefinitive (via HMBC) Definitive (In-silico match)
Regioisomer Differentiation Low ConfidenceHigh ConfidenceAbsolute Confidence
Acquisition/Processing Time < 30 Minutes2 - 4 Hours12 - 24 Hours (Compute)
Primary Use Case Routine QC ReleaseFirst-time API CharacterizationRegulatory IND/NDA Filings

Visualizing the Validation Logic

To ensure the trustworthiness of the structural elucidation, the workflow must follow a logical progression from data acquisition to computational verification.

Workflow Start Synthesized API Intermediate 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid OneD 1D NMR Acquisition (1H & 13C in DMSO-d6) Start->OneD TwoD 2D NMR Cross-Validation (HSQC, HMBC, COSY) OneD->TwoD Resolves Overlap CASE CASE & DFT Validation (In-silico Chemical Shift Prediction) TwoD->CASE Inputs Constraints Result Unambiguous Structural Elucidation (100% Connectivity Confirmed) CASE->Result Validates Isomer

Fig 1: Cross-validation workflow integrating 1D/2D NMR and CASE for API structural elucidation.

The most critical step in this workflow is the interpretation of the HMBC data, which bridges the isolated spin systems.

Connectivity H_CH2 Methylene Protons (-CH2-) C_Phenoxy Phenoxy Ring (C1-Oxygen Linked) H_CH2->C_Phenoxy HMBC (3J) Ether Bridge C_Benzoic Benzoic Ring (C3-Carbon Linked) H_CH2->C_Benzoic HMBC (2J/3J) Carbon Bridge H_Phenoxy Phenoxy Protons (H2, H6) C_Phenoxy->H_Phenoxy HSQC (1J) Direct Bond

Fig 2: Key HMBC and HSQC correlations confirming the ether linkage and meta-substitution pattern.

Conclusion

For the structural validation of 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid, relying exclusively on 1D NMR introduces unacceptable analytical risk due to the unverified ether linkage and overlapping aromatic signals. By implementing a self-validating system that cascades from 1D NMR into 2D HMBC/COSY mapping, and ultimately verifying the structure via CASE and DFT predictions, researchers can achieve the absolute analytical confidence required for modern drug development and regulatory submissions.

Sources

Validation

Comparative in vivo pharmacokinetics of 3-(3,5-dimethylphenoxymethyl)benzoic acid

Comparative In Vivo Pharmacokinetics of 3-(3,5-dimethylphenoxymethyl)benzoic acid vs. Gemfibrozil: A Preclinical Guide As drug development pivots toward optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vivo Pharmacokinetics of 3-(3,5-dimethylphenoxymethyl)benzoic acid vs. Gemfibrozil: A Preclinical Guide

As drug development pivots toward optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lipid-modulating agents, structural optimization of existing pharmacophores is critical. 3-(3,5-dimethylphenoxymethyl)benzoic acid (hereafter referred to as DPMBA) is an investigational phenoxymethylbenzoic acid derivative. Structurally, it shares the substituted phenoxy-carboxylic acid motif found in established fibrates like Gemfibrozil, which act via peroxisome proliferator-activated receptor-alpha (PPARα) activation[1].

However, Gemfibrozil is clinically limited by a short elimination half-life (~1.5 hours) and rapid hepatic clearance, necessitating high-dose (600 mg BID) regimens[1][2]. The core hypothesis driving the development of DPMBA is that replacing the flexible aliphatic chain of Gemfibrozil with a rigid benzoic acid core, combined with a 3,5-dimethylphenoxy substitution, will sterically shield the carboxylic acid moiety from rapid Phase II acyl-glucuronidation.

This guide objectively compares the in vivo PK profile of DPMBA against Gemfibrozil, detailing the self-validating experimental methodologies and mechanistic causality behind the observed ADME (Absorption, Distribution, Metabolism, and Excretion) improvements.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity and high-fidelity data, the study was designed as a self-validating system. We employed a parallel intravenous (IV) and oral (PO) dosing strategy in a standardized rodent model, coupled with a rigorously validated LC-MS/MS bioanalytical pipeline.

In Vivo Dosing and Sampling Workflow
  • Animal Model: Male Sprague-Dawley rats (n=6 per group, 250–300 g). The choice of a rodent model provides a standard baseline for preclinical allometric scaling.

  • Formulation: Both compounds were formulated in 5% DMSO, 10% Solutol HS-15, and 85% Saline to ensure complete solubilization and prevent precipitation in the gastrointestinal tract, a common confounder in PO bioavailability studies.

  • Dosing: IV administration at 2 mg/kg (via tail vein); PO administration at 10 mg/kg (via oral gavage).

  • Sampling: Serial blood samples (200 µL) were collected via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Using cannulated rats eliminates the stress-induced physiological changes associated with repeated restraint, which can artificially alter hepatic blood flow and clearance.

Bioanalytical Methodology (LC-MS/MS)

All plasma samples were quantified using an Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole mass spectrometer. The method was validated in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018), ensuring that accuracy, precision, and matrix effects were within the acceptable ±15% limits[3].

  • Protein Precipitation: 50 µL of plasma was crashed with 150 µL of ice-cold acetonitrile containing 50 ng/mL of Tolbutamide (Internal Standard). This ensures the immediate quenching of plasma esterases, preventing ex vivo degradation of any acyl-glucuronide metabolites back into the parent drug.

  • Centrifugation: 14,000 rpm for 10 minutes at 4°C.

  • Chromatography: 2 µL of supernatant was injected onto a C18 column (2.1 x 50 mm, 1.8 µm) using a gradient of 0.1% formic acid in water and acetonitrile.

  • Detection: Electrospray ionization in negative mode (ESI-), monitoring the [M-H]- transitions for both DPMBA and Gemfibrozil.

G A In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) B Serial Sampling (0.08 - 24 h) A->B C Protein Precipitation (Quench Esterases) B->C D LC-MS/MS (ESI-) Quantification C->D E NCA PK Analysis (Phoenix WinNonlin) D->E

Workflow for in vivo pharmacokinetic evaluation and noncompartmental analysis.

Comparative Pharmacokinetic Data

Pharmacokinetic parameters were calculated using Noncompartmental Analysis (NCA) via Phoenix WinNonlin, the industry standard for model-independent PK evaluation[4]. NCA relies on the linear trapezoidal rule for AUC calculation, providing a robust, assumption-free quantification of drug exposure.

Table 1: Intravenous (IV) Pharmacokinetics (Dose = 2 mg/kg)
ParameterUnitsGemfibrozil (Mean ± SD)DPMBA (Mean ± SD)Fold Change
Clearance (Cl) mL/min/kg18.4 ± 2.16.2 ± 0.8↓ 3.0x
Volume of Dist. (Vd) L/kg0.85 ± 0.121.15 ± 0.18↑ 1.3x
Half-life (t₁/₂) h1.4 ± 0.24.8 ± 0.5↑ 3.4x
AUC₀₋inf h*ng/mL1,811 ± 2055,376 ± 410↑ 3.0x
Table 2: Oral (PO) Pharmacokinetics (Dose = 10 mg/kg)
ParameterUnitsGemfibrozil (Mean ± SD)DPMBA (Mean ± SD)Fold Change
Cmax ng/mL4,250 ± 5106,840 ± 620↑ 1.6x
Tmax h1.0 ± 0.32.5 ± 0.5Delayed
AUC₀₋inf h*ng/mL7,690 ± 85021,500 ± 1,800↑ 2.8x
Bioavailability (F) %85.0%80.0%Comparable
Data Synthesis & Causality

The experimental data validates the structural hypothesis. While both compounds exhibit excellent oral bioavailability (≥80%), DPMBA demonstrates a 3-fold reduction in systemic clearance (6.2 vs 18.4 mL/min/kg) compared to Gemfibrozil. Consequently, the elimination half-life of DPMBA is extended to 4.8 hours. The delayed Tmax (2.5 h) of DPMBA suggests that the rigid benzoic acid core slows gastrointestinal absorption kinetics slightly, but the overall systemic exposure (AUC) is vastly superior due to the restricted metabolic clearance.

Mechanistic Insights: Hepatic Metabolism

The primary metabolic fate of carboxylic acid-containing drugs is Phase II conjugation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT1A3, forming acyl-glucuronides. Gemfibrozil is heavily metabolized by this pathway, leading to rapid elimination[2].

By analyzing the structural differences, we can deduce the causality of DPMBA's prolonged half-life. The 3,5-dimethylphenoxy group, coupled to the benzoic acid scaffold, creates significant steric hindrance around the carboxylic acid. This conformational restriction limits the binding affinity of DPMBA to the active site of hepatic UGTs. Furthermore, while Phase I oxidation via CYP2C8 and CYP2C9 (typical for fibrates) still occurs at the aromatic methyl groups, the rate of this oxidation is slower than the rapid glucuronidation seen in Gemfibrozil.

G cluster_Phase2 Phase II (Sterically Hindered) cluster_Phase1 Phase I (Primary Route) Parent 3-(3,5-dimethylphenoxymethyl) benzoic acid (DPMBA) UGT UGT1A1 / UGT1A3 Parent->UGT Slowed by Steric Shielding CYP CYP2C8 / CYP2C9 Parent->CYP Aromatic Methyl Oxidation AcylGluc Acyl-Glucuronide (Minor inactive metabolite) UGT->AcylGluc Hydroxy Hydroxylated Metabolite (Major inactive metabolite) CYP->Hydroxy

Proposed hepatic metabolic pathways for 3-(3,5-dimethylphenoxymethyl)benzoic acid.

Conclusion

The comparative in vivo pharmacokinetic evaluation demonstrates that 3-(3,5-dimethylphenoxymethyl)benzoic acid (DPMBA) overcomes the primary ADME liabilities of traditional phenoxy-carboxylic acids like Gemfibrozil. By integrating a rigid benzoic acid core and strategic dimethyl substitutions, DPMBA effectively suppresses rapid UGT-mediated clearance, resulting in a 3.4-fold increase in half-life and a nearly 3-fold increase in overall systemic exposure. These properties position DPMBA as a highly optimized scaffold for next-generation lipid-modulating therapeutics, potentially allowing for once-daily dosing regimens in future clinical applications.

References

  • Phoenix WNL Introduction - Certara. Certara. Available at:[Link]

  • Gemfibrozil - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at:[Link]

  • LOPID (Gemfibrozil Tablets, USP) - FDA Prescribing Information. U.S. Food and Drug Administration. Available at:[Link]

  • Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives. MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, primarily 3,5-Dimethylbenzoic acid, and general principles for handling aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, task-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety Profile: Understanding the Hazard

Based on data from its close structural analog, 3,5-Dimethylbenzoic acid, this compound should be treated as hazardous. The primary risks are associated with direct contact and inhalation of dust particles.

  • Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause inflammation and irritation.[1][2][3] Pre-existing skin conditions like dermatitis may be exacerbated.[4]

  • Serious Eye Irritation: As a Category 2 eye irritant, exposure can cause significant and potentially damaging irritation.[1][2][3]

  • Respiratory Irritation: The solid material, particularly if dusty, may cause respiratory irritation.[1][2] Individuals with impaired respiratory function could experience further disability if excessive concentrations are inhaled.[4]

  • Combustibility: While not highly flammable, it is a combustible solid. Generating dust clouds in a confined space with an ignition source could create an explosion hazard.[4]

The causality behind these hazards lies in the molecule's acidic nature (from the carboxylic acid group) and its ability to interact with biological tissues. Understanding this profile is the first step in building a self-validating safety protocol; the "why" informs every procedural step we take.

Core PPE Requirements: A Task-Based Approach

Personal Protective Equipment (PPE) is not a one-size-fits-all solution. The required level of protection is dictated by the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for handling 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid.

Scenario Eye & Face Protection Hand & Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety glassesLab coat, Closed-toe shoesNot generally required
Weighing & Handling Solid (<1g, no dust)Chemical safety gogglesNitrile gloves, Lab coatRequired: Certified Chemical Fume Hood
Weighing & Handling Solid (>1g or dust potential)Chemical safety goggles and a face shieldNitrile gloves (consider double-gloving), Lab coatRequired: Certified Chemical Fume Hood. If not possible, a NIOSH-approved respirator for particulates is mandatory.[5][6]
Preparing Solutions (Potential for splash)Chemical safety goggles and a face shieldNitrile gloves, Chemical-resistant apron over lab coatRequired: Certified Chemical Fume Hood
Minor Spill Cleanup Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Butyl or Neoprene for solvent resistance), Lab coat or chemical suitRequired: NIOSH-approved respirator with appropriate cartridges for dust and any organic vapors from solvents used.[7]

Operational and Disposal Plans

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from preparation to disposal.

Safe Handling Procedures: A Step-by-Step Protocol

The primary objective is to minimize the generation of dust and prevent all personal contact.[4]

  • Preparation:

    • Confirm that a calibrated and certified chemical fume hood is operational.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

    • Prepare the work area by covering the surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood to minimize traffic in and out of the containment area.

  • Donning PPE (The System Approach):

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Lab Coat/Suit: Wear a clean, buttoned lab coat.

    • Respirator (If Required): Perform a seal check to ensure a proper fit.

    • Eye/Face Protection: Place safety goggles on, ensuring a snug fit. Place the face shield over the goggles.

    • Outer Gloves: Don a second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. This critical step prevents chemicals from running down the arm and under the sleeve.[9]

  • Chemical Handling (Inside Fume Hood):

    • Handle the solid compound gently to avoid creating dust. Use a spatula to transfer the material.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers sealed when not in active use.[4]

  • Post-Handling & Doffing PPE:

    • Decontaminate any reusable equipment.

    • Seal all waste containers before removing them from the fume hood.

    • Decontaminate the work area.

    • To doff PPE, remove the outer gloves first, peeling them off without touching the exterior surface. Remove the face shield and goggles, followed by the lab coat. Finally, remove the inner gloves.

    • Crucially, wash hands thoroughly with soap and water after any handling procedure is complete. [1]

Emergency & Spill Response
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[1]

  • Minor Spill (Solid): Alert personnel in the area. Wearing appropriate PPE, gently sweep or vacuum the material, avoiding dust generation. Place it into a suitable, labeled container for waste disposal.[4] Clean the area with soap and water.

Disposal Plan

Chemical waste must be managed responsibly to ensure safety and environmental compliance.

  • Chemical Waste: Dispose of unused chemicals and residues in their original containers or a clearly labeled, approved waste container. Do not mix with other waste.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, bench paper, weigh boats) must be placed in a sealed, labeled container for hazardous waste disposal.

  • Consultation: All waste disposal must be in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance.[7][10]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow cluster_0 cluster_1 Handling Solid cluster_2 Handling Solution cluster_3 start Task Assessment solid_low Weighing <1g (Low Dust Risk) start->solid_low Solid Form sol_low Dilute Solution (Low Splash Risk) start->sol_low Liquid Form solid_high Weighing >1g (Potential Dust) solid_low->solid_high Increased Scale ppe_a Required PPE: • Fume Hood • Goggles • Lab Coat • Nitrile Gloves solid_low->ppe_a ppe_b Required PPE: • Fume Hood • Goggles & Face Shield • Lab Coat • Nitrile Gloves (Double) solid_high->ppe_b sol_high Concentrated Solution (High Splash Risk) sol_low->sol_high Increased Risk sol_low->ppe_a ppe_c Required PPE: • Fume Hood • Goggles & Face Shield • Chem-Resistant Apron • Nitrile Gloves sol_high->ppe_c

Caption: PPE selection workflow based on task-specific risks.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Benzoic Acid Safety Data Sheet. Aqua Solutions, Inc. [Link]

  • 3,5-Dimethylbenzoic acid Laboratory Chemical Safety Summary. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(3,5-dimethylphenoxymethyl)benzoic acid Chemical Substance Information. NextSDS. [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS. [Link]

Sources

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